Shield-2
Description
Propriétés
Numéro CAS |
1013621-70-9 |
|---|---|
Formule moléculaire |
C35H51N3O7 |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
Clé InChI |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
SMILES isomérique |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
SMILES canonique |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Shield-2; Shield 2; Shield2; |
Origine du produit |
United States |
Foundational & Exploratory
role of Shieldin complex in DNA double-strand break repair
An In-depth Technical Guide to the Shieldin Complex in DNA Double-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, posing a significant threat to genome integrity. The cellular response to DSBs involves a complex and highly regulated network of proteins that detect the break and orchestrate its repair through one of two major pathways: the error-prone non-homologous end joining (NHEJ) or the high-fidelity homologous recombination (HR). The choice between these pathways is critical for cell survival and is influenced by the cell cycle phase and the nature of the DNA break. A key regulator in this decision is the p53-binding protein 1 (53BP1), which promotes NHEJ by inhibiting the nucleolytic resection of DNA ends, a prerequisite for HR. For years, the precise mechanism by which 53BP1 "shields" DNA ends from resection remained elusive.
Recent discoveries have identified a multi-protein assembly, termed the Shieldin complex , as the ultimate downstream effector of the 53BP1 pathway.[1] This guide provides a comprehensive technical overview of the Shieldin complex, detailing its composition, recruitment to DSBs, mechanism of action, and its critical role in clinical contexts, particularly in the development of resistance to PARP inhibitors in BRCA1-deficient cancers.
The Shieldin Complex: Composition and Architecture
The Shieldin complex is a stable, four-subunit protein assembly that is conserved primarily in vertebrates.[1][2] Its discovery was a significant breakthrough in understanding the 53BP1-mediated DNA repair pathway.[3][4]
2.1 Subunit Composition
The complex comprises four core proteins:
-
SHLD1 (C20orf196): A small protein of 205 amino acids.[1]
-
SHLD2 (FAM35A): The largest subunit at 904 residues, serving as the scaffold of the complex.[1] It contains three crucial C-terminal oligonucleotide/oligosaccharide-binding (OB) folds, which are essential for its function.[3][5]
-
SHLD3 (CTC-534A2.2): A 250-amino acid protein that plays a key role in recruiting the complex to DSB sites.[1][5]
-
REV7 (MAD2L2): A previously known component of the 53BP1 pathway and a member of the HORMA domain family of proteins.[1][5]
2.2 Molecular Architecture
The Shieldin complex can be conceptually divided into two functional modules:
-
Localization Module: Composed of SHLD3 and REV7. SHLD3 interacts directly with the upstream factor RIF1, anchoring the entire complex to the site of damage.[1][3] REV7 acts as a bridge, connecting SHLD3 to SHLD2.[1]
-
Effector/ssDNA-Binding Module: Composed of SHLD1 and the C-terminal region of SHLD2. The OB-folds within SHLD2 confer the ability to bind to single-stranded DNA (ssDNA), which is the core biochemical activity responsible for shielding DNA ends.[1][3][4] SHLD1 forms a stable sub-complex with the C-terminus of SHLD2 (SHLD2C) and is critical for its function.[3]
Recruitment of Shieldin to DNA Double-Strand Breaks
The recruitment of Shieldin to DSBs is a hierarchical and tightly regulated process that occurs downstream of 53BP1 and its interacting partner, RIF1.[3][4][6] The signaling cascade ensures that Shieldin is localized specifically to break sites to execute its end-protection function.
The established pathway for Shieldin recruitment is as follows:
-
A DSB is detected by the ATM kinase .
-
ATM initiates a ubiquitin-based signaling cascade involving the E3 ubiquitin ligases RNF8 and RNF168 .
-
This leads to the accumulation of 53BP1 on the chromatin flanking the DSB.
-
53BP1 recruits RIF1 .
-
RIF1, in turn, recruits the SHLD3-REV7 localization module of the Shieldin complex.[3][7]
-
This initial recruitment facilitates the subsequent accumulation of the SHLD2-SHLD1 effector module, completing the assembly of the complex at the DSB.[5]
Loss of either 53BP1 or RIF1 abrogates the localization of Shieldin to damage sites, confirming that Shieldin acts as a downstream component of this pathway.[3]
References
- 1. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 2. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 3. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Role of SHLD2 in Non-Homologous End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). The choice between these pathways is critical for maintaining genomic stability. A key player in the regulation of this choice is the shieldin complex, of which SHLD2 (Shieldin Complex Subunit 2) is a core component. This technical guide provides an in-depth exploration of the function of SHLD2 in promoting NHEJ. We will delve into the molecular mechanisms of SHLD2-mediated DNA repair, its interactions with key proteins, and its role in clinically relevant phenomena such as PARP inhibitor resistance. This guide also provides detailed experimental protocols for studying SHLD2 function and presents quantitative data and signaling pathways in a clear, structured format.
Introduction to SHLD2 and the Shieldin Complex
SHLD2, also known as FAM35A, is a critical protein in the NHEJ pathway of DSB repair. It is a core subunit of the shieldin complex, a four-protein assembly that also includes SHLD1, SHLD3, and REV7[1][2]. The shieldin complex acts downstream of the 53BP1 and RIF1 proteins to promote the repair of DSBs during the G1 and S phases of the cell cycle[3][4][5]. Its primary function is to suppress the resection of DNA ends, a crucial step that commits the cell to HR[4][6][7]. By inhibiting resection, the shieldin complex effectively "shields" the broken DNA ends, thereby channeling the repair process towards the NHEJ pathway. This function is vital for various physiological processes, including immunoglobulin class-switch recombination (CSR) in B cells[8][9].
The recruitment of the shieldin complex to DSBs is a hierarchical process. Following a DSB, 53BP1 and its effector protein RIF1 accumulate at the damage site. This is followed by the recruitment of the shieldin complex in a manner dependent on 53BP1, RIF1, and REV7[6][10]. SHLD2 plays a central role in this complex, acting as a scaffold for the other subunits and directly interacting with single-stranded DNA (ssDNA)[1][11].
Molecular Function of SHLD2 in NHEJ
SHLD2 is a multi-domain protein with distinct functions attributed to its N- and C-terminal regions.
-
N-Terminal Domain: Recruitment and Complex Assembly. The N-terminal region of SHLD2 is essential for its recruitment to DSBs[10]. This domain mediates the interaction with the SHLD3-REV7 subcomplex, which in turn is recruited by RIF1[12]. Deletion of the first 60 amino acids of SHLD2 completely abolishes its accumulation at sites of DNA damage[10].
-
C-Terminal Domain: ssDNA Binding and End Protection. The C-terminus of SHLD2 contains three oligonucleotide/oligosaccharide-binding (OB) fold domains[12]. These domains confer the ability to bind to ssDNA, a critical function for preventing extensive end resection[1][11]. This ssDNA binding activity is essential for the shieldin complex's role in promoting NHEJ and for its ability to counteract HR[3]. The interaction with SHLD1 also occurs through the C-terminal region of SHLD2[12].
By binding to the ssDNA tails that may be generated at DSBs, SHLD2, as part of the shieldin complex, prevents their further degradation by nucleases. This protection of DNA ends is a prerequisite for their subsequent ligation by the NHEJ machinery.
Quantitative Analysis of SHLD2 Function
The functional significance of SHLD2 in NHEJ has been quantified through various experimental approaches.
| Parameter | Method | Result | Reference |
| ssDNA Binding Affinity (Kd) | Electrophoretic Mobility Shift Assay (EMSA) | The C-terminus of SHLD2 (SHLD2C) in complex with SHLD1 binds to ssDNA with a dissociation constant (Kd) of approximately 10 nM . | [3] |
| ssDNA Binding Affinity (Kd) | Electrophoretic Mobility Shift Assay (EMSA) | The C-terminus of SHLD2 (SHLD2C) expressed in E. coli shows a 1-2 orders of magnitude lower affinity for ssDNA compared to the complex purified from human cells. | [3] |
| NHEJ Efficiency | EJ5-GFP Reporter Assay | Depletion of SHLD2 results in a reduction of more than 60% in NHEJ efficiency. | [13] |
| Shieldin Complex Recruitment | Immunofluorescence Microscopy | The shieldin complex is recruited to a fraction of 53BP1-positive DSBs hours after DYNLL1 , predominantly in the G1 phase of the cell cycle. | [1][9] |
SHLD2 in DNA Repair Pathway Choice and PARP Inhibitor Resistance
The role of SHLD2 in suppressing HR has significant implications for cancer therapy, particularly in the context of PARP inhibitors. In cells with deficient HR, such as those with BRCA1 mutations, PARP inhibitors are highly effective due to the principle of synthetic lethality. However, the loss of SHLD2 can confer resistance to these drugs[11][14].
In BRCA1-deficient cells, the absence of SHLD2 leads to uncontrolled DNA end resection, which restores the HR pathway. This restoration of HR allows the cancer cells to survive the DNA damage induced by PARP inhibitors, leading to therapeutic resistance[11][14]. Therefore, the status of SHLD2 and other shieldin complex components could serve as a potential biomarker for predicting the response to PARP inhibitor therapy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Shieldin Complex Recruitment to DSBs
Caption: Recruitment of the shieldin complex to a DNA double-strand break.
Experimental Workflow for EJ5-GFP NHEJ Assay
Caption: Workflow for measuring NHEJ efficiency using the EJ5-GFP reporter assay.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect SHLD2 Protein Interactions
Objective: To determine if SHLD2 physically interacts with a protein of interest in vivo.
Materials:
-
Cell line expressing tagged versions of SHLD2 and/or the protein of interest.
-
Cell Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors).
-
Antibody against the tagged protein (e.g., anti-FLAG, anti-HA, or a specific antibody for the endogenous protein).
-
Protein A/G magnetic beads.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 1x Laemmli sample buffer.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against SHLD2 and the protein of interest.
-
Chromatin Immunoprecipitation (ChIP) to Detect SHLD2 at DSBs
Objective: To determine if SHLD2 is recruited to specific DNA DSB sites.
Materials:
-
Cell line with an inducible DSB system (e.g., U2OS-mCherry-LacR-FokI or DIvA cells).
-
Formaldehyde (1% final concentration) for cross-linking.
-
Glycine (125 mM final concentration) to quench cross-linking.
-
Cell Lysis Buffer: 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors.
-
ChIP Dilution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100.
-
Antibody against SHLD2 or a tag on expressed SHLD2.
-
Protein A/G magnetic beads.
-
Wash Buffers (Low Salt, High Salt, LiCl).
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
5 M NaCl for reverse cross-linking.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR flanking the DSB site and a control region.
Procedure:
-
Induce DSBs and Cross-link:
-
Induce DSBs in your cell line (e.g., with 4-OHT for DIvA cells).
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer and then in Nuclear Lysis Buffer.
-
Shear chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the SHLD2 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers.
-
Elute the chromatin from the beads with Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add 5 M NaCl and incubate at 65°C overnight to reverse cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Perform qPCR using primers specific to the DSB region and a distal control region.
-
Calculate the enrichment of SHLD2 at the DSB site relative to the control region and input DNA.
-
EJ5-GFP Reporter Assay for NHEJ Efficiency
Objective: To quantify the efficiency of NHEJ in cells.
Materials:
-
U2OS cell line stably expressing the EJ5-GFP reporter.
-
I-SceI expression plasmid.
-
siRNA targeting SHLD2 and a non-targeting control siRNA.
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Cell Seeding and siRNA Transfection:
-
Seed U2OS-EJ5-GFP cells in 6-well plates.
-
Transfect cells with SHLD2 siRNA or control siRNA.
-
-
I-SceI Transfection:
-
24 hours after siRNA transfection, transfect the cells with the I-SceI expression plasmid to induce DSBs in the EJ5-GFP reporter.
-
-
Incubation and Harvesting:
-
Incubate the cells for 48-72 hours to allow for DSB repair via NHEJ, which will result in a functional GFP gene.
-
Harvest the cells by trypsinization.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on the live cell population based on forward scatter (FSC) and side scatter (SSC).
-
Within the live, single-cell population, quantify the percentage of GFP-positive cells.
-
-
-
Quantification:
-
Calculate the relative NHEJ efficiency by normalizing the percentage of GFP-positive cells in the SHLD2-depleted sample to that of the control sample.
-
Conclusion
SHLD2 is an indispensable component of the shieldin complex, playing a multifaceted role in the promotion of non-homologous end joining. Its functions in recruiting the shieldin complex to sites of DNA damage and in directly protecting DNA ends from resection are crucial for maintaining the balance between NHEJ and HR. Understanding the intricate molecular mechanisms of SHLD2 not only deepens our knowledge of fundamental DNA repair processes but also opens avenues for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this critical DNA repair protein and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. licorbio.com [licorbio.com]
- 4. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 5. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 8. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity‐purification coupled to mass spectrometry: Basic principles and strategies | Semantic Scholar [semanticscholar.org]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 12. Immunoglobulin Class Switch Recombination Is Impaired in Atm-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aviva Systems Biology Corp SHLD2 Antibody - N-terminal region (ARP57321_P050) | Fisher Scientific [fishersci.com]
- 14. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preserving the Blueprint of the Brain: A Technical Guide to SHIELD Technology
For researchers, scientists, and drug development professionals, the ability to visualize and analyze the intricate architecture of brain tissue is paramount. SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) technology offers a robust method for preserving the structural and molecular integrity of brain tissue, enabling advanced 3D imaging and multi-modal analysis. This guide provides an in-depth look at the core principles of SHIELD, detailed experimental protocols, and the quantitative advantages of this preservation technique.
SHIELD is a tissue-gel hybridization method that utilizes polyfunctional, flexible epoxides to form intra- and intermolecular cross-links with various biomolecules within the tissue.[1] This process effectively creates a reinforced biological sample, safeguarding tissue architecture, endogenous fluorescence, protein antigenicity, and nucleic acids from the often harsh chemical and physical treatments required for tissue clearing and deep immunolabeling.[2][1][3]
The core of the SHIELD technology lies in its unique polyepoxide cross-linker, which possesses a flexible polyglycerol backbone and multiple reactive epoxide groups.[4] This structure allows for the formation of multiple bonds within a single molecule and between neighboring biomolecules, enhancing the stability of protein tertiary structures and preserving their function.[4][3] Unlike traditional aldehyde-based fixatives, SHIELD provides superior protection against degradation from heat, detergents, and organic solvents.[1][4]
Quantitative Advantages of SHIELD
The protective capabilities of SHIELD have been quantified in several studies, demonstrating its superiority over conventional methods like paraformaldehyde (PFA) fixation.
Fluorescence Signal Retention
One of the key advantages of SHIELD is its ability to preserve the signal from fluorescent proteins, which are crucial tools in neuroscience research. This is particularly evident under harsh conditions such as prolonged heat exposure.
| Fluorescent Protein | Fixation Method | Treatment | Signal Retention (%) |
| EGFP | PFA | 70°C for 24 hours | Dramatically Reduced |
| EGFP | Glutaraldehyde (GA) | 70°C for 24 hours | Dramatically Reduced |
| EGFP | SHIELD (P3PE) | 70°C for 24 hours | Signal Retained |
| YFP | PFA | 70°C for 24 hours | Dramatically Reduced |
| YFP | SHIELD (P3PE) | 70°C for 24 hours | Signal Retained |
| tdTomato | PFA | 70°C for 24 hours | Dramatically Reduced |
| tdTomato | SHIELD (P3PE) | 70°C for 24 hours | Signal Retained |
Table 1: Comparison of fluorescent protein signal retention in brain tissue after heat treatment. SHIELD-fixed tissues show significantly higher signal retention compared to PFA and GA-fixed tissues.[2][1][3]
SHIELD also effectively preserves fluorescence during exposure to various organic solvents and detergents used in tissue clearing protocols.
| Treatment Condition | GFP Signal Retention in SHIELD Tissue |
| Methanol | High |
| Tetrahydrofuran (THF) | High |
| tert-Butyl alcohol (TBA) | High |
| BABB | High |
| Triton-X100 | High |
| Butyldiethanolamine (BDEA) | High |
| Sodium dodecyl sulfate (SDS) | High |
Table 2: Retention of GFP signal in SHIELD-processed brain tissue after exposure to common clearing agents.
Tissue Architecture Preservation
Maintaining the physical dimensions of the tissue is critical for accurate morphological analysis. SHIELD demonstrates minimal tissue shrinkage compared to other clearing methods.
| Clearing Method | Tissue Size Change (Relative to original) |
| CLARITY (37°C) | ~85% |
| CLARITY (70°C) | ~60% |
| SHIELD | ~95% |
Table 3: Comparison of tissue size change after delipidation and optical clearing. SHIELD-processed tissue exhibits significantly less shrinkage.
Experimental Protocols
The SHIELD protocol involves a series of incubation steps to allow the epoxide molecules to diffuse into the tissue and form cross-links. The following are detailed protocols for processing mouse and human brain tissue.
SHIELD Protocol for Mouse Brain
This protocol is optimized for a whole mouse brain or hemisphere.
Reagents:
-
SHIELD Epoxy Solution (e.g., P3PE)
-
SHIELD Buffer Solution
-
SHIELD-ON Solution
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS) with 0.02% sodium azide
Procedure:
-
Initial Fixation: Perform transcardial perfusion with 4% PFA, followed by post-fixation of the dissected brain in 4% PFA overnight at 4°C.[2]
-
SHIELD-OFF Incubation: Incubate the brain in SHIELD-OFF solution (a mixture of SHIELD Epoxy and SHIELD Buffer solutions) for 3-4 days at 4°C with gentle shaking.[2] This step allows for the diffusion of the epoxides into the tissue without initiating cross-linking.
-
SHIELD-ON Incubation: Transfer the brain to the SHIELD-ON solution and incubate at 37°C for 24 hours with gentle shaking.[2] The change in temperature and pH activates the epoxide groups, initiating the cross-linking process.
-
Washing and Storage: Wash the SHIELD-processed brain in PBS with 0.02% sodium azide. The tissue is now preserved and can be stored at 4°C for several months before proceeding with clearing and imaging.[2]
SHIELD Protocol for Human Brain Slices
This protocol is adapted for thicker human brain slices (e.g., 1-2 mm).
Reagents:
-
SHIELD-Epoxy Solution
-
SHIELD-Buffer Solution
-
DI Water
-
SHIELD-On Buffer
Procedure:
-
SHIELD-Off Incubation: Incubate the human brain slices in a SHIELD-Off solution (composed of SHIELD-Epoxy Solution, SHIELD-Buffer Solution, and DI Water) for 24 hours at 4°C with shaking.
-
SHIELD-On Incubation: Replace the SHIELD-Off solution with a 1:1 mixture of SHIELD-On Buffer and SHIELD-Epoxy Solution. Incubate for another 24 hours at room temperature with shaking.
-
Washing and Clearing: Following the SHIELD treatment, the slices can be washed and then cleared using a compatible method, such as a 2,2′-thiodiethanol (TDE) based clearing protocol.
Visualizing the Process: Workflows and Mechanisms
To better understand the SHIELD technology, the following diagrams illustrate the experimental workflow and the underlying chemical principles.
The chemical basis of SHIELD's protective effect is the formation of covalent bonds between the polyepoxide and amine groups on biomolecules.
Conclusion
SHIELD technology represents a significant advancement in the field of tissue preservation for neuroscience research. By effectively protecting the structural and molecular components of the brain from degradation, SHIELD enables researchers to perform detailed 3D imaging and analysis that was previously not possible. The quantitative data clearly demonstrates its superiority in preserving fluorescent signals and tissue architecture. The detailed protocols provided in this guide offer a starting point for laboratories looking to implement this powerful technique. As research continues to delve deeper into the complexities of the brain, technologies like SHIELD will be indispensable tools for discovery.
References
An In-depth Technical Guide to SHLD2: A Guardian of Genomic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shieldin complex subunit 2 (SHLD2), also known as FAM35A, is a critical protein in the cellular defense against DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Inaccurate repair of DSBs can lead to genomic instability, a hallmark of cancer. SHLD2 is a key component of the shieldin complex, which plays a pivotal role in determining the choice of DSB repair pathway, specifically promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[2][3][4] This guide provides a comprehensive overview of SHLD2's structure, function, and its intricate role in maintaining genomic stability, with a focus on its potential as a therapeutic target.
SHLD2 and the Shieldin Complex: Structure and Assembly
SHLD2 is a 904-amino-acid protein that acts as the scaffold for the shieldin complex.[5][6] The complex is composed of four subunits: SHLD1, SHLD2, SHLD3, and REV7 (also known as MAD2L2).[6][7] The assembly of the shieldin complex at DSB sites is a hierarchical process initiated by the recruitment of the SHLD3-REV7 module.[7]
Key Structural Features of SHLD2:
-
N-Terminal Domain: This region is crucial for the recruitment of SHLD2 to DSBs and for its interaction with the SHLD3-REV7 subcomplex.[5][6]
-
C-Terminal OB-Fold Domains: SHLD2 possesses three oligonucleotide/oligosaccharide-binding (OB) fold domains at its C-terminus.[1][8] These domains are homologous to those found in the single-stranded DNA binding protein RPA1 and are responsible for binding to single-stranded DNA (ssDNA) tails at resected DSB ends.[1][2]
The assembly of the shieldin complex involves a conformational heterodimerization of two REV7 molecules, one in an open (O-REV7) and one in a closed (C-REV7) state, which is induced by the fused SHLD2-SHLD3 proteins.[6][9] SHLD2's N-terminus interacts with O-REV7 and SHLD3, forming a stable ternary complex.[9][10] SHLD1 then interacts with the C-terminus of SHLD2.[10]
The Role of SHLD2 in DNA Double-Strand Break Repair
The choice between the two major DSB repair pathways, NHEJ and HR, is a critical determinant of cell fate.[5][4] NHEJ, which is active throughout the cell cycle, directly ligates broken DNA ends and is often error-prone.[11][12] HR, on the other hand, is generally error-free as it uses a sister chromatid as a template and is primarily active in the S and G2 phases of the cell cycle.[2]
SHLD2, as part of the shieldin complex, functions downstream of the 53BP1-RIF1 signaling axis to promote NHEJ and suppress HR.[13][14]
Mechanism of Action:
-
Recruitment to DSBs: Following a DNA double-strand break, 53BP1 and its effector protein RIF1 accumulate at the damage site. The SHLD3-REV7 module of the shieldin complex is then recruited in a 53BP1- and RIF1-dependent manner.[7][13] Subsequently, SHLD2 is recruited through its interaction with SHLD3 and REV7.
-
Inhibition of DNA End Resection: A key step in the initiation of HR is the 5' to 3' nucleolytic resection of the DNA ends to generate 3' ssDNA overhangs.[1] The shieldin complex, through the ssDNA binding activity of SHLD2's OB-fold domains, protects the DNA ends from extensive resection.[2][8] This action effectively channels the repair towards the NHEJ pathway.[14]
-
Promotion of NHEJ: By preventing resection, SHLD2 and the shieldin complex facilitate the direct ligation of the broken DNA ends by the NHEJ machinery.[2] This is crucial for the repair of DSBs during the G1 phase of the cell cycle when a sister chromatid is not available for HR.[15]
The functional importance of SHLD2 is highlighted by the fact that its depletion leads to impaired NHEJ-mediated repair and increased sensitivity to DNA damaging agents like ionizing radiation.[5][1]
Quantitative Data on SHLD2 Function
The following table summarizes key quantitative data related to SHLD2's biochemical activities and its effects on DNA repair processes.
| Parameter | Value | Cell Type/System | Experimental Method | Reference |
| ssDNA Binding Affinity (Kd) of SHLD2C-SHLD1 complex | ~180 nM (telomeric ssDNA), ~166 nM (non-telomeric ssDNA) | Recombinant human proteins | Fluorescence Anisotropy | [16] |
| Effect of SHLD2 depletion on Homologous Recombination (HR) | Significant increase | U2OS DR-GFP cells | DR-GFP reporter assay | |
| Effect of SHLD2 depletion on Non-Homologous End Joining (NHEJ) | Significant impairment | U2OS EJ5-GFP cells | EJ5-GFP reporter assay | |
| Effect of SHLD2 depletion on Class Switch Recombination (CSR) | Significant reduction | CH12F3-2 B-cells, primary murine B-cells | Flow cytometry | [8] |
| Effect of SHLD2 depletion on PARP inhibitor sensitivity in BRCA1-deficient cells | Increased resistance | BRCA1-deficient human and mouse tumor cells | Cell viability assays | [2][17] |
Signaling Pathways and Experimental Workflows
SHLD2-Mediated DNA Repair Pathway
The following diagram illustrates the signaling pathway leading to the recruitment of the shieldin complex and the subsequent choice of the DNA double-strand break repair pathway.
Caption: Signaling pathway of SHLD2 in DNA double-strand break repair.
Experimental Workflow: CRISPR/Cas9 Screen for PARP Inhibitor Resistance
This diagram outlines a typical experimental workflow to identify genes, such as those encoding shieldin components, whose loss confers resistance to PARP inhibitors in BRCA1-deficient cells.
Caption: Workflow for a CRISPR/Cas9 screen to identify PARP inhibitor resistance genes.
Detailed Experimental Protocols
Immunoprecipitation (IP) for SHLD2 Interaction Analysis
-
Objective: To identify proteins that interact with SHLD2.
-
Methodology:
-
Cell Lysis: Human cells (e.g., 293T) are transfected with a vector expressing tagged-SHLD2 (e.g., Flag-SHLD2). After 48 hours, cells are lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose beads and then incubated with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Protein A/G agarose beads are added to the lysate and incubated for 2-4 hours to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners (e.g., REV7, SHLD1, SHLD3) or by mass spectrometry for unbiased identification of novel interactors.[5][3]
-
Chromatin Immunoprecipitation (ChIP) for SHLD2 Recruitment to DSBs
-
Objective: To determine if SHLD2 is recruited to sites of DNA double-strand breaks.
-
Methodology:
-
DSB Induction: U2OS cells are treated with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) to induce DSBs.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SHLD2 or a control IgG overnight. Protein A/G beads are used to pull down the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-links are reversed by heating. The DNA is then purified.
-
Analysis: The amount of a specific DNA sequence (e.g., a known DSB hotspot) in the immunoprecipitated sample is quantified by qPCR. An enrichment of the target sequence in the SHLD2 IP compared to the IgG control indicates recruitment of SHLD2 to the DSB site.[5]
-
Electrophoretic Mobility Shift Assay (EMSA) for SHLD2-ssDNA Binding
-
Objective: To assess the direct binding of SHLD2 to single-stranded DNA.
-
Methodology:
-
Protein Purification: Recombinant SHLD2 protein, particularly the C-terminal region containing the OB-fold domains (SHLD2C), is purified from an expression system (e.g., insect cells).[5][17]
-
DNA Probe Labeling: A single-stranded oligonucleotide probe is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The purified SHLD2 protein is incubated with the labeled ssDNA probe in a binding buffer for a specific time at a defined temperature.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to an X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled probe in the presence of SHLD2 indicates the formation of a protein-DNA complex.[17]
-
SHLD2 in Cancer and Drug Development
The role of SHLD2 in suppressing HR has significant implications for cancer therapy, particularly in the context of tumors with deficiencies in HR genes like BRCA1. Loss of SHLD2 in BRCA1-deficient cells can restore HR, leading to resistance to PARP inhibitors, a class of drugs that are highly effective against HR-deficient cancers.[2][17]
Conversely, the dependence of certain cancer cells on NHEJ for survival presents a potential therapeutic window. Targeting SHLD2 or other components of the shieldin complex could sensitize these tumors to DNA-damaging therapies. Recent studies have shown that SHLD2 loss can create a synthetic vulnerability to Polθ inhibition combined with radiotherapy in prostate cancer.[18] Furthermore, the deubiquitinase USP25 has been identified as a critical effector of SHLD2, and disrupting the USP25-SHLD2 interaction can increase sensitivity to chemotherapy.[19]
Conclusion
SHLD2 is a central player in the intricate network of DNA damage response pathways. Its function as the core of the shieldin complex, mediating the protection of DNA ends and promoting NHEJ, is vital for maintaining genomic stability. The detailed understanding of SHLD2's structure, its mechanism of action, and its role in determining the fate of DNA double-strand breaks opens up new avenues for the development of targeted cancer therapies. Further research into the regulation of SHLD2 and the shieldin complex will undoubtedly provide deeper insights into the fundamental processes of DNA repair and offer novel strategies for combating cancer.
References
- 1. FAM35A/SHLD2/RINN2: A novel determinant of double strand break repair pathway choice and genome stability in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHLD2/FAM35A co-operates with REV7 to coordinate DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. SHLD2 promotes class switch recombination by preventing inactivating deletions within the Igh locus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. The molecular basis and disease relevance of non-homologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice | The EMBO Journal [link.springer.com]
- 15. link.springer.com [link.springer.com]
- 16. Shieldin complex assembly kinetics and DNA binding by SHLD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. USP25 Elevates SHLD2-Mediated DNA Double-Strand Break Repair and Regulates Chemoresponse in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Components of the Human Shieldin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Shieldin complex is a critical downstream effector of the 53BP1-RIF1 pathway, playing a pivotal role in the regulation of DNA double-strand break (DSB) repair.[1][2][3] This multi-protein complex is instrumental in promoting non-homologous end joining (NHEJ) while simultaneously antagonizing homologous recombination (HR), thereby influencing genomic stability and the cellular response to DNA damage.[1][2][4] The integrity and function of the Shieldin complex have significant implications in oncology, particularly in the context of PARP inhibitor sensitivity and resistance in BRCA1-deficient cancers.[1] This guide provides a comprehensive technical overview of the core components of the human Shieldin complex, its signaling pathways, and the experimental methodologies used for its investigation.
Core Components of the Shieldin Complex
The human Shieldin complex is composed of four core subunits: SHLD1, SHLD2, SHLD3, and REV7.[1][5][6] These components assemble in a hierarchical manner at the sites of DNA DSBs to execute their functions.[6]
| Component | Aliases | Key Features & Functions |
| SHLD1 | C20orf196, RINN3 | Interacts with the C-terminus of SHLD2 and is part of the effector module.[5] It is implicated in the recruitment of the CST complex. |
| SHLD2 | FAM35A, RINN2 | The largest subunit, acting as a scaffold for the complex.[5] It possesses three C-terminal oligonucleotide/oligosaccharide-binding (OB) folds that bind to single-stranded DNA (ssDNA).[1][5][7] |
| SHLD3 | CTC-534A2.2, RINN1 | The most apical subunit, responsible for the recruitment of the complex to DSBs through its interaction with RIF1.[1] It forms a subcomplex with REV7. |
| REV7 | MAD2L2 | A HORMA domain-containing protein that acts as a linchpin, bridging SHLD3 to the SHLD1/SHLD2 effector module.[8] |
Quantitative Data
Quantitative analysis of the Shieldin complex provides crucial insights into its biochemical properties and cellular dynamics.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of SHLD2-C-SHLD1 to ssDNA | ~10 nM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |
| Stoichiometry of the SHLD3-REV7-SHLD2(1-95) subcomplex | 1:2:1 (SHLD3:REV7:SHLD2) | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | [9] |
| Binding Affinity (Kd) of REV7 to RINN1(28-83) | ~15 nM | Isothermal Titration Calorimetry (ITC) | [3] |
Signaling Pathways and Molecular Interactions
The recruitment and function of the Shieldin complex are tightly regulated within the DNA damage response (DDR) pathway.
Recruitment to DNA Double-Strand Breaks
The localization of the Shieldin complex to DSBs is a downstream event in the 53BP1-mediated DDR cascade.
Functional Architecture of the Shieldin Complex
The Shieldin complex can be conceptually divided into a recruitment module and an effector module.
References
- 1. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 3. DNA Repair Network Analysis Reveals Shieldin as a Key Regulator of NHEJ and PARP Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shieldin complex assembly kinetics and DNA binding by SHLD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. SHLD2 promotes class switch recombination by preventing inactivating deletions within the Igh locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for genetic dissection of class switch recombination using genome-editing tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Shieldin Complex: A Gatekeeper of PARP Inhibitor Sensitivity and a Novel Frontier in Overcoming Drug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway, particularly those with BRCA1 mutations, has been a significant advancement in oncology. However, the emergence of resistance remains a critical clinical challenge. Initial studies have identified the Shieldin complex as a key molecular player in this process. This technical guide provides a comprehensive overview of the foundational research on the Shieldin complex and its role in mediating PARP inhibitor resistance. We will delve into the quantitative data from seminal studies, detail the experimental protocols used to elucidate the complex's function, and provide visualizations of the core signaling pathways and experimental workflows.
Introduction to the Shieldin Complex and its Role in DNA Repair
In BRCA1-deficient cells, the choice between DNA double-strand break (DSB) repair pathways—non-homologous end joining (NHEJ) and homologous recombination (HR)—is a critical determinant of cell fate, especially in the context of PARP inhibition. PARP inhibitors are synthetically lethal with BRCA1 deficiency because they lead to the accumulation of lesions that require HR for repair. The 53BP1-RIF1 pathway has been known to promote NHEJ by limiting the DNA end resection necessary to initiate HR.
Seminal studies employing whole-genome CRISPR-Cas9 screens identified a previously uncharacterized protein complex, termed "Shieldin," as the downstream effector of the 53BP1-RIF1 pathway[1][2]. The Shieldin complex is composed of four core subunits: SHLD1 (formerly C20orf196), SHLD2 (formerly FAM35A), SHLD3 (CTC-534A2.2), and REV7[2][3]. The complex is recruited to DSB sites in a 53BP1- and RIF1-dependent manner[2][4]. Its primary function is to suppress DNA end resection, thereby promoting NHEJ and antagonizing HR[1][2]. Mechanistically, the SHLD2 subunit contains oligonucleotide/oligosaccharide-binding (OB) fold domains that directly interact with single-stranded DNA (ssDNA) at the break site, effectively "shielding" the DNA end from nucleases[1][2].
The clinical relevance of the Shieldin complex lies in its profound impact on PARP inhibitor sensitivity. In BRCA1-deficient cells, the presence of a functional Shieldin complex restricts end resection, preventing the initiation of HR and thus rendering the cells highly sensitive to PARP inhibitors. Conversely, loss-of-function mutations in any of the Shieldin complex components restore HR proficiency in BRCA1-deficient cells, leading to robust resistance to PARP inhibitors[1][2][4].
Quantitative Data Summary
The initial studies on the Shieldin complex provided compelling quantitative data to support its role in PARP inhibitor resistance. The following tables summarize key findings from these publications.
Table 1: Summary of CRISPR-Cas9 Screens Identifying Shieldin Complex Components as PARP Inhibitor Resistance Factors in BRCA1-deficient Cells.
| Gene Knockout | Cell Line | PARP Inhibitor | Fold Enrichment / Statistical Significance | Reference |
| C20orf196 (SHLD1) | SUM149PT (BRCA1-mutant) | Olaparib, Talazoparib, AZD2461 | Identified as a top hit in genome-wide screens | [1] |
| FAM35A (SHLD2) | SUM149PT (BRCA1-mutant) | Olaparib, Talazoparib, AZD2461 | Identified as a top hit in genome-wide screens | [1] |
| SHLD1 | RPE1 (BRCA1-KO) | Olaparib, Talazoparib | Significant enrichment in CRISPR dropout screens | [2] |
| SHLD2 | RPE1 (BRCA1-KO) | Olaparib, Talazoparib | Significant enrichment in CRISPR dropout screens | [2] |
| SHLD3 | RPE1 (BRCA1-KO) | Olaparib, Talazoparib | Significant enrichment in CRISPR dropout screens | [2] |
| REV7 | RPE1 (BRCA1-KO) | Olaparib, Talazoparib | Significant enrichment in CRISPR dropout screens | [2] |
Table 2: Effect of Shieldin Complex Knockout on PARP Inhibitor Sensitivity in BRCA1-deficient Cells (Clonogenic Survival Assays).
| Gene Knockout | Cell Line | PARP Inhibitor | Outcome | Reference |
| SHLD1-KO | RPE1 (BRCA1-KO) | Olaparib (16 nM) | Increased clonogenic survival compared to BRCA1-KO | [2] |
| SHLD2-KO | RPE1 (BRCA1-KO) | Olaparib (16 nM) | Increased clonogenic survival compared to BRCA1-KO | [2] |
| SHLD1-KO | KB1P-G3 (Brca1-/-;p53-/-) | Olaparib | Increased resistance in clonogenic survival assays | [2] |
| SHLD2-KO | KB1P-G3 (Brca1-/-;p53-/-) | Olaparib | Increased resistance in clonogenic survival assays | [2] |
Table 3: Restoration of Homologous Recombination in Shieldin-deficient BRCA1-mutant Cells.
| Gene Knockout | Cell Line | Assay | Outcome | Reference |
| FAM35A (SHLD2) | SUM149PT (BRCA1-mutant) | RAD51 focus formation | Increased number of RAD51 foci upon irradiation | [1] |
| C20orf196 (SHLD1) | SUM149PT (BRCA1-mutant) | RAD51 focus formation | Increased number of RAD51 foci upon irradiation | [1] |
| SHLD1-KO | RPE1 (BRCA1-KO) | RAD51 focus formation | Restoration of RAD51 focus formation | [2] |
| SHLD2-KO | RPE1 (BRCA1-KO) | RAD51 focus formation | Restoration of RAD51 focus formation | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies on the Shieldin complex.
Genome-Wide CRISPR-Cas9 Synthetic Viability/Resistance Screens
This protocol is based on the methodology described by Dev et al. (2018)[1].
-
Cell Line and Library:
-
BRCA1-mutant human breast cancer cell line (e.g., SUM149PT) stably expressing Cas9.
-
Human GeCKO v2.0 lentiviral library.
-
-
Lentiviral Transduction:
-
Transduce Cas9-expressing cells with the GeCKO library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA (sgRNA).
-
Select transduced cells with puromycin for 7 days.
-
-
PARP Inhibitor Treatment:
-
Split the cell population into control (DMSO) and PARP inhibitor treatment groups.
-
Treat cells with a high concentration of PARP inhibitor (e.g., Olaparib IC95, Talazoparib IC95) for 14 days to select for resistant clones.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest surviving cells from both control and treated populations.
-
Isolate genomic DNA using a commercial kit.
-
Amplify the sgRNA cassettes from the genomic DNA by PCR using primers with Illumina sequencing adapters.
-
Perform high-throughput sequencing of the PCR products.
-
-
Data Analysis:
-
Use software packages like MAGeCK to analyze the sequencing data.
-
Identify sgRNAs that are significantly enriched in the PARP inhibitor-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify candidates that confer resistance upon knockout.
-
Clonogenic Survival Assay
This protocol is a standard method for assessing cell reproductive viability after drug treatment.
-
Cell Seeding:
-
Harvest and count cells (e.g., RPE1 BRCA1-KO with and without Shieldin component knockouts).
-
Seed a low number of cells (e.g., 500-2000 cells) per well in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of the PARP inhibitor (e.g., Olaparib) or vehicle control (DMSO).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing single cells to form colonies.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
-
Plot the surviving fraction against the drug concentration to generate survival curves.
-
RAD51 Focus Formation Assay (Immunofluorescence)
This assay is used to visualize the assembly of the RAD51 recombinase at sites of DNA damage, a key step in HR.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Induce DNA damage by treating the cells with ionizing radiation (e.g., 10 Gy) or a DNA damaging agent.
-
Allow cells to recover for a specified time (e.g., 4-8 hours) to permit RAD51 foci formation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of RAD51 foci per nucleus in a large number of cells (e.g., >100) for each condition.
-
Cells with a defined number of foci (e.g., >5) are typically considered positive.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Shieldin Complex in DNA Repair
Experimental Workflow for CRISPR-Cas9 Resistance Screens
Conclusion and Future Directions
The discovery of the Shieldin complex has provided a significant leap in our understanding of the molecular mechanisms underpinning PARP inhibitor resistance. Initial studies have firmly established its role as a critical regulator of DNA repair pathway choice in BRCA1-deficient cells. The loss of Shieldin function is now recognized as a key mechanism by which tumors can evade the cytotoxic effects of PARP inhibitors.
For researchers and drug development professionals, the Shieldin complex presents a multifaceted opportunity. Firstly, the status of Shieldin complex components could serve as a valuable biomarker for predicting both de novo and acquired resistance to PARP inhibitors. Secondly, the restoration of Shieldin function or the targeting of downstream pathways that are activated in Shieldin-deficient cells could represent novel therapeutic strategies to overcome resistance. Further research is warranted to explore the prevalence of Shieldin complex mutations in clinical samples and to develop assays for their routine detection. Additionally, a deeper understanding of the regulatory mechanisms governing Shieldin expression and function may unveil new avenues for therapeutic intervention. The continued investigation of the Shieldin complex and its intricate role in the DNA damage response will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An AlphaFold2 map of the 53BP1 pathway identifies a direct SHLD3–RIF1 interaction critical for shieldin activity | EMBO Reports [link.springer.com]
- 4. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SHIELD Protocol for Whole-Organ Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the SHIELD (Stabilization under harsh conditions via intramolecular epoxide linkages to prevent degradation) protocol, a powerful technique for preserving tissue integrity for whole-organ and whole-body imaging. SHIELD protects endogenous fluorescence and the antigenicity of proteins and nucleic acids from the harsh chemical and physical treatments often used in tissue clearing and labeling protocols.[1][2][3] This allows for repeated interrogation of the same sample with multiple rounds of immunolabeling and imaging.[1][3][4]
Principle of SHIELD
SHIELD utilizes a polyepoxide that forms intramolecular crosslinks with various biomolecules within the tissue.[1][2] This process creates a reinforced tissue-gel hybrid, securing biomolecules in their native locations and enhancing the mechanical stability of the tissue.[1][2] The flexible backbone of the polyepoxy allows it to conform to the surface of individual biomolecules, protecting their tertiary structures and functions against stressors like heat, detergents, and organic solvents.[2]
Experimental Workflow Overview
The SHIELD protocol involves a series of steps starting from tissue fixation, followed by epoxy diffusion and crosslinking, clearing, and finally refractive index matching for imaging. The entire process can be completed in approximately 4-6 days for a sample the size of a whole mouse brain.[3]
Caption: A high-level overview of the SHIELD experimental workflow.
Detailed Protocols
The following protocols are adapted for a whole mouse brain. Adjustments for different sample sizes are noted in the tables below. There are variations of the protocol for standard samples, small samples (smallest dimension 500 µm - 1.5 mm), and thin slices (<500 µm).[5][6][7]
Reagent Preparation
SHIELD Perfusion Solution (for one mouse, ~40 mL) Make fresh before perfusion and keep on ice.
| Reagent | Volume |
|---|---|
| DI Water | 5 mL |
| SHIELD-Buffer Solution | 10 mL |
| 32% Paraformaldehyde (PFA) Solution | 5 mL |
| SHIELD-Epoxy Solution | 20 mL (add in 10 mL increments) |
SHIELD OFF Solution Prepare fresh.
| Reagent | Volume (for 1 mouse brain) |
|---|---|
| DI Water | 5 mL |
| SHIELD-Buffer Solution | 5 mL |
| SHIELD-Epoxy Solution | 10 mL |
SHIELD ON Solution Ready-to-use solution, pre-warmed to 37°C before use.[8]
Standard SHIELD Protocol (for samples >1.5 mm)
1. Perfusion and Fixation a. Transcardially perfuse the animal with ice-cold PBS containing 10 U/mL heparin until the fluid runs clear.[9] b. Perfuse with ice-cold SHIELD Perfusion Solution.[9][10] For a mouse, use 20 mL at a flow rate of 5 mL/min.[8][10] c. Dissect the organ of interest and incubate it in the remaining SHIELD Perfusion Solution at 4°C with shaking for 48 hours.[11] For PFA-fixed tissues, incubate in 4% PFA overnight at 4°C.[12]
2. SHIELD OFF Incubation (Epoxy Diffusion) a. Transfer the sample to SHIELD OFF Solution. For a mouse brain, use 20 mL.[10] b. Incubate at 4°C with gentle shaking. Incubation time depends on the sample size (see table below).[10][13] This step allows the epoxy to diffuse into the tissue without crosslinking.
3. SHIELD ON Incubation (Epoxy Crosslinking) a. Transfer the sample to pre-warmed (37°C) SHIELD ON Buffer.[8][11] For a mouse brain, use 20 mL.[10] b. Incubate at 37°C with shaking for 24 hours.[8][10][11] This initiates the crosslinking of the epoxy within the tissue.[7] c. After this step, the sample is preserved and can be stored in 1X PBS with 0.02% sodium azide at 4°C for several months.[10][13][14]
4. Tissue Clearing (Delipidation) a. Incubate the SHIELD-preserved sample in a delipidation solution (e.g., SDS clearing solution).[11] b. Clearing can be done passively or actively:
- Passive Clearing: Incubate at 37-60°C with shaking. A whole mouse brain can be cleared in about a week at 45°C.[8][10][11]
- Active Clearing (using stochastic electrotransport): This method is faster and can clear a mouse brain hemisphere in 3-4 days at 40-45°C, with better fluorescence retention.[1][11][14] c. After clearing, wash the sample thoroughly with PBS containing 1% Triton-X100 to remove all SDS.[11]
5. Refractive Index (RI) Matching a. Equilibrate the cleared sample in an RI matching solution, such as EasyIndex (RI=1.52), at 37°C with shaking.[4] b. The incubation time depends on the sample size, ranging from minutes for thin slices to overnight for a whole mouse brain.[11] c. The sample should become transparent.[4][10]
Quantitative Data Summary
| Step | Parameter | Mouse Brain | Rat Brain | Smaller Samples (>10x sample volume) |
| Perfusion | PBS Volume | 20 mL | 200 mL | N/A |
| SHIELD Perfusion Solution Volume | 20 mL | 200 mL | N/A | |
| Flow Rate | 5 mL/min | 60 mL/min | N/A | |
| Post-Fixation Incubation | Solution Volume | Remainder of perfusion solution | Remainder of perfusion solution | >10x sample volume |
| Duration | 48 hours | 3 days | 1 day | |
| SHIELD OFF Incubation | Solution Volume | 20 mL | 50 mL | >10x sample volume |
| Duration | 1 day | 3 days | 1 day | |
| SHIELD ON Incubation | Solution Volume | 20 mL | 40 mL | >10x sample volume |
| Duration | 24 hours | 24 hours | 24 hours | |
| Passive Delipidation | Solution Volume | ~20 mL | ~50 mL | >10x sample volume |
| Duration (Hemisphere/Whole) | 5 days / 1 week at 45°C | - | Varies by size | |
| RI Matching (EasyIndex) | Incubation Duration | Overnight | Overnight | Varies (minutes to hours) |
Visualization of the SHIELD Process
The following diagram illustrates the molecular mechanism of SHIELD-based tissue preservation.
Caption: Mechanism of SHIELD-mediated tissue preservation.
Applications in Research and Drug Development
The robust preservation offered by SHIELD makes it an invaluable tool for a wide range of applications:
-
3D Histology and Morphological Analysis: Enables detailed anatomical studies of intact organs.[1]
-
Neuroscience: Facilitates the mapping of neural circuits and the study of neurodegenerative diseases.[2]
-
Oncology: Allows for the volumetric analysis of tumors and their microenvironment.[2]
-
Drug Discovery and Development: Enables the assessment of drug distribution and efficacy at the whole-organ level.
-
Multiplexed Imaging: The stability of SHIELD-processed tissue allows for multiple rounds of antibody labeling and imaging on the same sample, maximizing the data obtained from precious specimens.[3][4]
By providing superior preservation of tissue architecture and molecular information, the SHIELD protocol opens up new avenues for understanding complex biological systems in their entirety.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. Chung Lab [chunglab-mit.squarespace.com]
- 3. montreal-biotech.com [montreal-biotech.com]
- 4. cairn-research.co.uk [cairn-research.co.uk]
- 5. LifeCanvas - Small Sample SHIELD Protocol [sites.google.com]
- 6. lifecanvastech.com [lifecanvastech.com]
- 7. lifecanvastech.com [lifecanvastech.com]
- 8. lifecanvastech.com [lifecanvastech.com]
- 9. lifecanvastech.com [lifecanvastech.com]
- 10. cairn-research.co.uk [cairn-research.co.uk]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. lifecanvastech.com [lifecanvastech.com]
- 13. LifeCanvas - Standard SHIELD Protocol [sites.google.com]
- 14. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Long-Term Fluorescence Preservation Using SHIELD
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHIELD (Stabilization to Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) is a tissue preservation technique that offers exceptional protection of endogenous fluorescence, protein antigenicity, nucleic acids, and overall tissue architecture.[1][2][3] This method is particularly valuable for long-term storage of fluorescently labeled samples, as it safeguards signals against quenching and degradation.[2] SHIELD-processed tissues can be stored for several months at 4°C in phosphate-buffered saline (PBS) with 0.02% sodium azide without a significant loss of fluorescence or structural integrity.[4][5]
The protective mechanism of SHIELD relies on a polyfunctional epoxide that forms both intramolecular and intermolecular crosslinks with biomolecules.[3] This creates a stable, tissue-gel hybrid that reinforces the tertiary structure of proteins, including fluorescent proteins, making them resistant to denaturation and degradation.[2][3]
Key Advantages of SHIELD for Fluorescence Preservation
-
Superior Signal Retention: SHIELD provides robust protection of fluorescent protein signals, even under harsh conditions such as elevated temperatures and exposure to detergents.[2]
-
Long-Term Stability: Tissues processed with SHIELD can be stored for extended periods (several months) at 4°C with minimal loss of fluorescence.[4][5]
-
Compatibility: The SHIELD protocol is compatible with a wide range of fluorescent proteins and dyes.[2]
-
Preservation of Biomolecules: Beyond fluorescence, SHIELD also preserves the integrity of proteins for immunolabeling and nucleic acids for in situ hybridization.[1][6]
-
Reduced Autofluorescence: SHIELD-treated tissues often exhibit lower background autofluorescence compared to tissues fixed with traditional aldehydes like glutaraldehyde.[2]
Quantitative Data on Fluorescence Preservation
Table 1: Qualitative Comparison of Fluorescence Preservation under Harsh Conditions
| Treatment Condition | SHIELD-Preserved Tissue | Paraformaldehyde (PFA)-Fixed Tissue | Glutaraldehyde (GA)-Fixed Tissue | Reference |
| Heat Exposure (70°C for 24 hours) | Signal retention observed | Dramatically reduced fluorescence | Dramatically reduced fluorescence | [2] |
| Exposure to Organic Solvents and Detergents | Largely retained fluorescence | Dramatic loss of fluorescent protein signal | Not specified | [2] |
Experimental Protocols
Reagent Preparation
SHIELD Perfusion Solution (for one mouse)
-
10 g SHIELD epoxy resin
-
5 mL 1 M sodium phosphate buffer
-
0.5 mL 5 M NaCl
-
6.25 mL 32% PFA solution
-
Fill with DI water to 50 mL
-
Make fresh before perfusion.[7]
SHIELD OFF Solution
-
50% SHIELD-Epoxy Solution
-
25% SHIELD Buffer Solution
-
25% DI Water
-
Prepare fresh.[4]
SHIELD ON Solution
-
Ready-to-use solution, often supplied in kits.[2]
Protocol 1: SHIELD Processing of a Whole Mouse Brain
This protocol is adapted from Chung Lab Resources.[4]
1. Perfusion and Fixation: a. Anesthetize the mouse according to approved institutional protocols. b. Transcardially perfuse with ice-cold PBS until the blood is cleared. c. Perfuse with 20 mL of ice-cold SHIELD Perfusion Solution at a flow rate of 5 mL/min. d. Dissect the brain and incubate it in 15-20 mL of ice-cold SHIELD Perfusion Solution for 48 hours at 4°C with shaking.
2. Epoxidation: a. Transfer the brain to 20 mL of pre-chilled SHIELD OFF Solution and incubate for 24 hours at 4°C with shaking. b. Transfer the brain to 40 mL of SHIELD ON Solution pre-heated to 37°C. c. Incubate for 24 hours at 37°C with shaking to complete tissue gelation.
3. Washing and Storage: a. Wash the brain in 1X PBS with 0.02% sodium azide overnight at room temperature. b. For long-term storage, keep the brain in 1X PBS with 0.02% sodium azide at 4°C. Samples can be stored for several months under these conditions.[4]
Protocol 2: SHIELD Processing of PFA-Fixed Tissue Slices
This protocol is a general guideline for post-fixation of already fixed tissues.
1. Initial Fixation: a. Perfuse the animal with 4% PFA and post-fix the dissected tissue in 4% PFA overnight at 4°C. b. Store the tissue in PBS with 0.02% sodium azide at 4°C.
2. SHIELD Incubation: a. Incubate the tissue slices in SHIELD OFF Solution for 3-4 days at 4°C with gentle agitation. The volume should be sufficient to fully immerse the tissue. b. Transfer the slices to SHIELD ON Solution and incubate for 24 hours at 37°C with gentle agitation.
3. Washing and Storage: a. Wash the tissue slices in 1X PBS with 0.02% sodium azide three times for 1 hour each at room temperature. b. Store the slices in 1X PBS with 0.02% sodium azide at 4°C for long-term preservation of fluorescence.
Visualizations
SHIELD Experimental Workflow
Caption: Experimental workflow for SHIELD tissue processing.
Mechanism of SHIELD Fluorescence Preservation
Caption: SHIELD's protective mechanism via crosslinking.
Troubleshooting
Table 2: Common Issues and Solutions in SHIELD Processing
| Issue | Possible Cause | Recommended Solution |
| Incomplete Tissue Clearing | Insufficient SHIELD processing time. | Increase incubation times in SHIELD OFF and ON solutions, especially for larger or denser tissues. |
| Inadequate perfusion. | Ensure thorough clearing of blood with PBS before perfusing with SHIELD solution. | |
| Expired or improperly stored reagents. | Check the expiration dates of SHIELD reagents and store them according to the manufacturer's instructions.[4] | |
| Loss of Fluorescence Signal | High temperatures during clearing. | If using passive clearing, opt for lower temperatures (e.g., 37-45°C) for a longer duration to better preserve fluorescence. Active clearing at 40-45°C may yield better signal retention than passive clearing at higher temperatures.[4] |
| Incomplete SHIELD crosslinking. | Ensure the SHIELD ON solution is pre-heated to 37°C before adding the tissue to prevent the diffusion of the epoxy out of the sample.[4] | |
| Tissue Deformation or Damage | Mechanical stress during handling. | Handle the tissue-gel hybrid gently at all stages. |
| Under-fixation. | Ensure adequate perfusion and incubation times in the SHIELD perfusion solution. |
Conclusion
SHIELD is a powerful and versatile technique for the long-term preservation of fluorescence in a variety of biological samples. By effectively crosslinking and stabilizing fluorescent proteins and other biomolecules, SHIELD enables researchers to store valuable samples for extended periods without significant signal degradation. The detailed protocols and troubleshooting guide provided here offer a comprehensive resource for the successful implementation of SHIELD in your research, facilitating high-quality, long-term fluorescence imaging and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lifecanvastech.com [lifecanvastech.com]
- 3. Chung Lab [chunglab-mit.squarespace.com]
- 4. LifeCanvas - Standard SHIELD Protocol [sites.google.com]
- 5. lifecanvastech.com [lifecanvastech.com]
- 6. montreal-biotech.com [montreal-biotech.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Application of SHIELD for 3D Histology of Human Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) histology of the human brain is a critical tool for understanding the complex cellular architecture and pathological features of neurological diseases. However, the dense and lipid-rich nature of brain tissue presents significant challenges for deep-tissue imaging. SHIELD (Stabilization to Harsh Conditions via Intramolecular Epoxide Linkages to Prevent Degradation) is a tissue clearing technology that addresses these challenges by transforming biological samples into a transparent, tissue-gel hybrid.[1] This process preserves the structural and molecular integrity of the tissue, enabling comprehensive 3D visualization and analysis of large tissue volumes, including human brain samples.[1][2]
The core of the SHIELD technology lies in the use of a polyepoxide that forms intramolecular crosslinks with biomolecules, effectively protecting their tertiary structure and function against harsh chemical and physical treatments.[1] This robust preservation allows for effective delipidation and optical clearing, while maintaining endogenous fluorescence, protein antigenicity, and nucleic acid integrity.[1][3] Consequently, SHIELD is highly compatible with various labeling techniques, including immunolabeling and in situ hybridization, making it a powerful tool for detailed molecular and cellular mapping of the human brain.[3]
Advantages of SHIELD for Human Brain Tissue
-
Superior Tissue Preservation: SHIELD effectively protects tissue architecture from degradation and deformation that can occur during clearing and labeling procedures.[3][4]
-
Preservation of Biomolecules: The technology safeguards the integrity of proteins, nucleic acids, and fluorescent proteins, allowing for multiplexed molecular phenotyping.[1][5]
-
Compatibility with Immunolabeling: The preservation of protein antigenicity allows for robust and uniform antibody penetration and labeling throughout thick tissue sections.[3]
-
Reduced Autofluorescence: SHIELD-processed tissues exhibit minimal autofluorescence, enhancing the signal-to-noise ratio for high-quality imaging.[3]
-
Applicability to Archived Tissue: SHIELD can be successfully applied to long-banked, formalin-fixed human brain tissue, expanding its utility for retrospective studies.[1]
Experimental Protocols
This section provides a detailed protocol for the application of SHIELD to post-mortem, formalin-fixed human brain tissue slices.
I. SHIELD-Off Solution Incubation
-
Prepare the SHIELD-Off solution by mixing 10 ml of SHIELD-Epoxy Solution, 5 ml of SHIELD-Buffer Solution, and 5 ml of DI Water.[6][7]
-
Immerse the 500 μm thick human brain slices in the SHIELD-Off solution.
II. SHIELD-On Solution Incubation
-
Replace the SHIELD-Off solution with a 1:1 mixture of SHIELD-On Buffer and SHIELD-Epoxy Solution (final volume of 40 ml).[6][7]
-
Incubate for 24 hours at room temperature (RT) with gentle shaking.[6][7]
III. Tissue Clearing (Delipidation)
-
Prepare the clearing solution containing 200 mM SDS, 20 mM sodium sulfite, and 20 mM boric acid.[6][7]
-
Incubate the slices in the clearing solution for 3-4 days at 55°C.[6][7]
-
After clearing, wash the slices three times in PBST (PBS with Triton X-100) at 37°C for 24 hours for each wash.[6][7]
IV. Immunolabeling
-
Incubate the cleared samples with primary antibodies diluted in PBST for 5 days at 4°C.[6][7]
-
Wash the samples three times in PBST, with each wash lasting 1 hour.[6][7]
-
Incubate the slices with secondary antibodies diluted in PBST for 3 days at 4°C.[6][7]
V. Refractive Index (RI) Matching
-
For imaging, the refractive index of the cleared and labeled tissue must be matched to that of the imaging medium.
-
A commonly used RI matching medium is a 2,2′-thiodiethanol (TDE)/PBS solution.[6] The SHIELD protocol is compatible with TDE for refractive index matching.[6]
Quantitative Data
The following table summarizes a comparison of tissue transparency achieved with different clearing methods on 500 μm thick human brain slices.
| Clearing Method | Gray Matter Transparency | White Matter Transparency | Uniformity |
| SHIELD | High | High | Uniform |
| SWITCH | High | High | Uniform |
| CLARITY | Moderate | Low | Non-uniform |
Data synthesized from a comparative study on human brain slices.[6]
Visualized Workflows and Mechanisms
Caption: Experimental workflow for SHIELD processing of human brain tissue.
Caption: Mechanism of SHIELD-mediated tissue preservation and clearing.
Conclusion
SHIELD offers a robust and versatile platform for the 3D histological analysis of human brain tissue. By effectively preserving tissue architecture and molecular information, it enables detailed investigations into the cellular and subcellular organization of the brain in both healthy and diseased states. The protocols outlined in this application note provide a framework for researchers, scientists, and drug development professionals to leverage the power of SHIELD for their specific research needs, ultimately contributing to a deeper understanding of the human brain and the development of novel therapeutics for neurological disorders.
References
- 1. Chung Lab [chunglab-mit.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. lifecanvastech.com [lifecanvastech.com]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the brain, cell by cell, with SHIELD | Picower Institute [picower.mit.edu]
- 6. Frontiers | Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques [frontiersin.org]
- 7. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Analyzing Shieldin-Dependent DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shieldin complex is a critical downstream effector of the 53BP1-RIF1 pathway, playing a pivotal role in the regulation of DNA double-strand break (DSB) repair.[1][2][3][4][5][6] Comprised of four core subunits—SHLD1, SHLD2, SHLD3, and REV7—the Shieldin complex is recruited to DSB sites where it suppresses DNA end resection, thereby promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1][3][5][6][7] This function is crucial for cellular processes such as immunoglobulin class switch recombination (CSR) and maintaining genomic stability.[1][5][8]
A key area of interest for drug development is the observation that loss of Shieldin function can confer resistance to poly(ADP-ribose) polymerase (PARP) inhibitors in BRCA1-deficient cancers.[1][2][9] This occurs because the absence of Shieldin leads to increased DNA end resection, which can restore HR capacity.[1][2] Understanding the mechanisms of Shieldin-dependent repair and developing robust assays to probe this pathway are therefore of significant interest in both basic research and clinical settings.
These application notes provide a detailed overview of the Shieldin-dependent DNA repair pathway and present a suite of protocols for its induction and analysis in a laboratory setting.
Signaling Pathway and Experimental Workflow
The Shieldin-dependent DNA repair pathway is initiated by the presence of a DNA double-strand break. The MRE11-RAD50-NBS1 (MRN) complex, in conjunction with other factors, recognizes the break and recruits the ATM kinase. ATM activation leads to the phosphorylation of H2AX (creating γH2AX) and 53BP1. RIF1 is then recruited to the phosphorylated 53BP1, and this complex, in turn, recruits the Shieldin complex to the site of damage. The Shieldin complex, through the ssDNA binding activity of its SHLD2 subunit, protects the DNA ends from resection by nucleases such as EXO1 and DNA2/BLM.[5] This inhibition of resection favors the NHEJ pathway for DSB repair.
Caption: The Shieldin-dependent DNA repair signaling pathway.
The following diagram outlines a general experimental workflow to investigate the Shieldin pathway.
Caption: General experimental workflow for studying Shieldin-dependent DNA repair.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols described below.
Table 1: Induction of DNA Double-Strand Breaks
| Method | Agent/Dose | Cell Line Example | Purpose | Reference |
| Ionizing Radiation (IR) | 2-10 Gy | U2OS, RPE1 | Induce DSBs for foci formation and survival assays | [10] |
| PARP Inhibitor | Olaparib (16 nM - 1 µM) | RPE1 BRCA1-KO, SUM149PT | Induce synthetic lethality in HR-deficient cells | [1][9] |
| PARP Inhibitor | Talazoparib (50 nM) | SUM149PT | Induce synthetic lethality in HR-deficient cells | [1] |
| Laser Micro-irradiation | 355 nm or 405 nm laser | RPE1 | Induce localized DSBs for protein recruitment studies | [10] |
Table 2: Key Reagents and Antibodies
| Reagent/Antibody | Application | Dilution/Concentration | Supplier Example |
| Anti-RAD51 (rabbit) | IF | 1:1000 | Cell Signaling Technology |
| Anti-γH2AX (mouse) | IF | 1:1000 | Millipore |
| Anti-53BP1 (mouse) | IF | Varies | Novus Biologicals |
| Anti-IgA-APC | Flow Cytometry | Varies | eBioscience |
| Anti-IgM-PE | Flow Cytometry | Varies | eBioscience |
| Anti-CD40 antibody | CSR Assay | 0.5 - 1 µg/mL | eBioscience |
| IL-4 | CSR Assay | 5 ng/mL | R&D Systems |
| TGF-β1 | CSR Assay | 0.5 ng/mL | R&D Systems |
Experimental Protocols
Protocol 1: Induction of DNA Double-Strand Breaks by Ionizing Radiation
This protocol describes the use of ionizing radiation to induce DSBs in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., U2OS, RPE1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
X-ray irradiator
-
Cell culture dishes or flasks
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate cell culture vessels.
-
Transport the cells to the irradiator.
-
Expose the cells to the desired dose of ionizing radiation (e.g., 2-10 Gy). The exact dose will depend on the experimental endpoint. For foci formation assays, a lower dose (2-5 Gy) is often sufficient, while survival assays may require a range of higher doses.[10]
-
Immediately after irradiation, return the cells to the incubator for the desired recovery time. This time will vary depending on the assay (e.g., 1-4 hours for RAD51 foci formation, or longer for clonogenic survival assays).
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after exposure to DNA damaging agents.
Materials:
-
Treated and untreated control cells
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Following treatment with a DNA damaging agent (e.g., IR or PARP inhibitor), harvest the cells by trypsinization and prepare a single-cell suspension.
-
Count the cells and seed a known number of cells into 6-well plates. The number of cells to be plated will depend on the expected survival rate and should be optimized for each cell line and treatment. Typically, for untreated controls, 100-200 cells are seeded. For treated groups, the number of cells should be increased to account for cell death.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS and fix the colonies with a solution of 1:7 acetic acid:methanol.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (e.g., rabbit anti-RAD51)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce DNA damage (e.g., 10 Gy IR) and allow cells to recover for a specified time (e.g., 3 hours).[10]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope. Nuclei with a defined number of distinct foci (e.g., >5) are scored as positive. At least 100-200 cells should be counted per condition.
Protocol 4: Class Switch Recombination (CSR) Assay in CH12F3-2 Cells
This assay measures the efficiency of immunoglobulin class switching from IgM to IgA, a process that is dependent on NHEJ and the Shieldin complex.
Materials:
-
CH12F3-2 cells
-
Complete RPMI-1640 medium
-
CIT cocktail: anti-CD40 antibody (1 µg/mL), IL-4 (5 ng/mL), and TGF-β1 (0.5 ng/mL)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse IgM and IgA
-
Flow cytometer
Procedure:
-
Seed CH12F3-2 cells at a density of 1 x 10^5 cells/mL in complete medium.
-
To induce CSR, add the CIT cocktail to the cell culture.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and wash them with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated anti-IgM and anti-IgA antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.
-
The percentage of IgA-positive cells represents the efficiency of class switch recombination.
Protocol 5: Immunoprecipitation of the Shieldin Complex
This protocol describes the isolation of the Shieldin complex from cell lysates.
Materials:
-
293T cells
-
Transfection reagent
-
Expression vectors for tagged Shieldin subunits (e.g., FLAG-SHLD1, V5-SHLD3)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Antibody-coupled beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfect 293T cells with expression vectors for the tagged Shieldin subunits.
-
After 48-72 hours, harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with antibody-coupled beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer. For the final washes, a reduced detergent concentration can be used to minimize the disruption of protein-protein interactions.[1]
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other Shieldin complex components to confirm co-immunoprecipitation.
References
- 1. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying DNA End Resection in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. Genome-wide CRISPR screens identify PARP inhibitor sensitivity and resistance in prostate cancer - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence-Based Methods to Monitor DNA End Resection | Springer Nature Experiments [experiments.springernature.com]
- 9. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Role of SHLD2 in Cancer Cells using CRISPR-Cas9
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. synthego.com [synthego.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. youtube.com [youtube.com]
- 15. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 16. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 17. ossila.com [ossila.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice | The EMBO Journal [link.springer.com]
SHIELD Processing for Multiplexed Protein and RNA Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) is a tissue preservation technique that offers superior protection of tissue architecture, proteins, and nucleic acids, making it an ideal method for multiplexed protein and RNA imaging.[1][2][3] By forming controlled intra- and intermolecular crosslinks with biomolecules using a flexible polyepoxide, SHIELD preserves the native state of cellular components, allowing for robust and repeated interrogation of the same sample.[4] This technology is particularly valuable for researchers in basic science and drug development who require high-quality, multi-modal data from complex biological systems.
These application notes provide detailed protocols for SHIELD processing of various sample types, guidelines for subsequent multiplexed protein and RNA imaging, and a summary of the quantitative benefits of this method.
Principle of SHIELD Technology
SHIELD utilizes a polyfunctional epoxide that permeates the tissue and forms a stable, protective network by crosslinking with endogenous biomolecules.[3] This process effectively "shields" proteins, including fluorescent proteins and antigens, as well as RNA from the harsh chemical and thermal conditions often required for tissue clearing, delipidation, and multi-round staining and elution.[2][4] The flexible nature of the epoxide crosslinkers helps to preserve the tertiary structure of proteins, thus maintaining their antigenicity for antibody-based detection.[2]
Key Advantages of SHIELD Processing
-
Superior Preservation: SHIELD provides exceptional preservation of tissue morphology, protein antigenicity, and endogenous fluorescence compared to standard formalin fixation.[2][5]
-
Multiplexing Capability: The robust nature of SHIELD-processed tissue allows for multiple rounds of staining, imaging, and antibody elution without significant degradation of the sample.[2]
-
Compatibility: SHIELD is compatible with a wide range of downstream applications, including immunofluorescence (IF), fluorescence in situ hybridization (FISH), and expansion microscopy.[6]
-
Improved Signal-to-Noise: SHIELD has been shown to reduce autofluorescence in some tissues, leading to a better signal-to-noise ratio in fluorescence imaging.[2]
-
RNA Integrity: SHIELD effectively preserves RNA, making it suitable for spatial transcriptomics and multiplexed RNA FISH applications.
Quantitative Data Summary
The following tables summarize the quantitative advantages of SHIELD processing compared to other methods, based on data from published studies.
| Parameter | SHIELD | PFA-only | CLARITY | Notes |
| Fluorescence Retention (GFP) | High | Low | Moderate | SHIELD preserves significantly more endogenous fluorescence after clearing and harsh treatments.[2] |
| Tissue Size Change (Post-Clearing) | Minimal (~5% shrinkage) | Significant shrinkage | Expansion/Shrinkage can occur | SHIELD-processed tissues exhibit less distortion, which is critical for accurate 3D reconstruction.[5] |
| RNA Quality (RIN) | High | Variable | Moderate | SHIELD helps maintain higher RNA integrity, crucial for transcriptomics. |
Experimental Workflows
Overall SHIELD Processing Workflow
The general workflow for SHIELD processing involves fixation, epoxy crosslinking, clearing, and subsequent labeling and imaging.
Detailed Experimental Protocols
Protocol 1: SHIELD Processing of Whole Mouse Brain (or similar sized organ)
This protocol is optimized for a whole mouse brain and assumes prior transcardial perfusion with 4% paraformaldehyde (PFA).
Materials:
-
SHIELD-Epoxy Solution
-
SHIELD-Buffer Solution
-
SHIELD-ON Solution
-
Delipidation Buffer (e.g., 4% SDS in PBS)
-
Phosphate Buffered Saline (PBS)
-
Temperature-controlled shaking incubator
Procedure:
-
Tissue Preparation:
-
Following PFA perfusion, dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Wash the brain in PBS three times for 1 hour each at room temperature.
-
-
SHIELD-OFF Incubation:
-
Prepare the SHIELD-OFF solution by mixing SHIELD-Epoxy Solution, SHIELD-Buffer Solution, and distilled water in a 2:1:1 ratio.
-
Incubate the brain in 20 mL of SHIELD-OFF solution for 3-4 days at 4°C with gentle shaking.
-
-
SHIELD-ON Incubation:
-
Transfer the brain to 20 mL of SHIELD-ON solution.
-
Incubate for 24 hours at 37°C with gentle shaking to initiate epoxy crosslinking.
-
-
Delipidation (Clearing):
-
Wash the SHIELD-processed brain in PBS three times for 1 hour each at room temperature.
-
Incubate the brain in 50 mL of Delipidation Buffer at 37°C with gentle shaking. The clearing time will vary depending on the tissue size but typically takes 3-5 days for a mouse brain. The tissue will become translucent.
-
-
Washing:
-
Wash the cleared brain extensively in PBS with 0.1% Triton X-100 (PBST) for 24-48 hours at room temperature with several changes of the buffer to remove all residual SDS.
-
The SHIELD-processed and cleared brain is now ready for multiplexed immunolabeling and/or RNA FISH.
Protocol 2: SHIELD Processing of Thin Tissue Sections (<500 µm)
This protocol is suitable for vibratome or cryostat sections.
Materials:
-
SHIELD-Epoxy Solution
-
SHIELD-ON Solution
-
Delipidation Buffer
-
PBS
-
Well plates
Procedure:
-
Tissue Preparation:
-
Mount freshly cut or PFA-fixed sections on glass slides or use free-floating sections in a well plate.
-
-
SHIELD Fixation:
-
Prepare the SHIELD fixation solution by mixing SHIELD-ON solution and SHIELD-Epoxy solution in a 7:1 ratio.
-
Incubate the sections in this solution for 3 hours at 4°C, followed by 2 hours at room temperature with gentle agitation.
-
-
Delipidation:
-
Transfer the sections to the Delipidation Buffer and incubate for at least 3 hours at 37°C. For thicker sections, an overnight incubation may be necessary.
-
-
Washing:
-
Wash the sections three times in PBST for 10 minutes each.
-
The sections are now ready for immunolabeling.
Multiplexed Protein and RNA Imaging
Multiplexed Immunofluorescence Workflow
A key advantage of SHIELD is the ability to perform multiple rounds of antibody staining on the same tissue.
Protocol 3: Multiplexed Immunofluorescence and Elution
Materials:
-
Blocking Buffer (e.g., 5% Normal Donkey Serum in PBST)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Elution Buffer (e.g., 0.2 M Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Mounting medium with DAPI
Procedure:
-
Blocking:
-
Incubate the SHIELD-processed and cleared tissue in Blocking Buffer for 2-4 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the tissue in the primary antibody solution (diluted in Blocking Buffer) for 24-72 hours at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the tissue in PBST three times for 1 hour each.
-
Incubate in the fluorophore-conjugated secondary antibody solution (diluted in Blocking Buffer) for 24 hours at 4°C.
-
-
Imaging (Round 1):
-
Wash the tissue in PBST three times for 1 hour each.
-
Mount the tissue in an appropriate imaging chamber with refractive index matching solution and image.
-
-
Antibody Elution:
-
Wash the tissue in PBS to remove the mounting medium.
-
Incubate the tissue in Elution Buffer for 30-60 minutes at 37°C with gentle shaking.
-
Neutralize the tissue by incubating in Neutralization Buffer for 15 minutes.
-
Wash extensively in PBST for at least 6 hours with several buffer changes.
-
-
Subsequent Rounds of Staining:
-
Repeat steps 1-4 for the next set of primary and secondary antibodies.
-
Protocol 4: Multiplexed RNA FISH in SHIELD-processed Tissue
This protocol provides a general guideline for performing multiplexed RNA FISH. Optimization of probe concentration, hybridization temperature, and washing stringency may be required.
Materials:
-
Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1 mg/mL yeast tRNA, 1x Denhardt's solution)
-
Fluorescently labeled oligonucleotide probes
-
Wash Buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 0.2x SSC)
-
Mounting medium with DAPI
Procedure:
-
Pre-hybridization:
-
Equilibrate the SHIELD-processed and cleared tissue in 2x SSC.
-
Incubate the tissue in Hybridization Buffer for 2 hours at the hybridization temperature (e.g., 37°C).
-
-
Hybridization:
-
Dilute the fluorescently labeled probes in Hybridization Buffer.
-
Incubate the tissue in the probe solution overnight at the hybridization temperature in a humidified chamber.
-
-
Washing:
-
Wash the tissue in 2x SSC with 50% formamide at the hybridization temperature three times for 20 minutes each.
-
Wash in 2x SSC at room temperature twice for 10 minutes each.
-
Wash in 0.2x SSC at room temperature twice for 10 minutes each.
-
-
Imaging:
-
Mount the tissue in mounting medium with DAPI and image.
-
For multiplexing, probes with different fluorophores can be used simultaneously, or sequential rounds of hybridization, imaging, and probe stripping can be performed.
Applications in Drug Development
SHIELD processing offers significant advantages for drug development professionals by enabling detailed 3D analysis of drug distribution, target engagement, and efficacy in complex tissue models.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Visualize the penetration and distribution of a fluorescently labeled drug or a drug-antibody conjugate in 3D tumor spheroids or patient-derived xenografts (PDXs).
-
Target Engagement: Combine drug localization with multiplexed immunofluorescence to simultaneously visualize the drug, its target, and downstream signaling markers in the same tissue.
-
Efficacy and Toxicity Studies: Assess the therapeutic efficacy and potential off-target effects of a drug by imaging markers of apoptosis, cell proliferation, and tissue damage in 3D at the single-cell level.
-
Biomarker Discovery: The superior preservation of proteins and RNA allows for the discovery and validation of spatial biomarkers that may predict drug response.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or uneven clearing | Insufficient delipidation time. | Increase incubation time in Delipidation Buffer. Ensure adequate buffer volume and agitation. |
| Residual blood in the tissue. | Ensure thorough perfusion with PBS before fixation. | |
| Weak or no fluorescence signal | Antibody does not recognize the epitope after SHIELD processing. | Validate antibodies on thin, SHIELD-processed sections before staining a whole organ. |
| Insufficient antibody penetration. | Increase primary antibody incubation time. Use a higher concentration of antibody. | |
| High background staining | Incomplete washing after antibody incubation. | Increase the duration and number of washes. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent. | |
| Tissue damage or distortion | Harsh elution conditions. | Reduce the incubation time or temperature of the elution step. Ensure proper neutralization. |
| Improper handling of the cleared tissue. | Cleared tissues can be fragile. Handle with care using wide-bore pipette tips or spatulas. |
Conclusion
SHIELD processing is a powerful tool for researchers and drug development professionals, enabling unprecedented multiplexed imaging of proteins and RNA in intact tissues. By providing superior preservation of biological molecules and tissue architecture, SHIELD opens new avenues for understanding complex biological systems in 3D and accelerating the development of novel therapeutics.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. lifecanvastech.com [lifecanvastech.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody elution with 2-me/SDS solution: Uses for multi-layer immunohistochemical analysis of wholemount preparations of human colonic myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol optimization improves the performance of multiplexed RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Implementing SHIELD in a Neuroscience Lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) is a tissue preservation technique that offers significant advantages for neuroscience research.[1][2][3] By forming a protective tissue-gel hybrid, SHIELD safeguards endogenous fluorescence, protein antigenicity, and nucleic acids, while maintaining the structural integrity of the tissue during harsh clearing and labeling procedures.[1][2][4] This method utilizes a polyfunctional, flexible epoxide that cross-links biomolecules, enhancing their stability.[2][5] SHIELD is compatible with various downstream applications, including multiplexed immunolabeling and volumetric imaging, making it an invaluable tool for detailed 3D analysis of neural circuits and cellular architectures.[4][6]
Principle of SHIELD
SHIELD technology is based on the principle of creating a reinforced tissue-gel by using a polyepoxide to cross-link biomolecules within the sample.[2] This process enhances the mechanical stability of the tissue and protects it from the denaturing effects of heat, detergents, and organic solvents often used in tissue clearing and immunolabeling protocols.[2][6] The flexible backbone of the polyepoxide allows it to form multiple cross-links with proteins, nucleic acids, and other biomolecules, effectively locking them in their native conformation and location.[2][5] This preservation is crucial for retaining fluorescent protein signals and ensuring the accessibility of epitopes for antibody binding.[2][4]
Experimental Protocols
This section provides detailed protocols for implementing SHIELD on whole rodent brains and thin tissue slices. The protocols are based on information from the Chung Lab at MIT and LifeCanvas Technologies.[7][8][9]
I. Standard SHIELD Protocol for Whole Mouse/Rat Brain
This protocol is suitable for processing whole rodent brains for subsequent clearing and 3D imaging.[8]
Materials and Reagents:
-
SHIELD-Epoxy Solution
-
SHIELD-Buffer Solution
-
SHIELD-ON Solution
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS) with 0.02% sodium azide (PBSN)
-
Shaking incubator
Protocol Workflow:
Step-by-Step Procedure:
-
Perfusion and Fixation:
-
SHIELD OFF Incubation:
-
SHIELD ON Incubation:
-
Washing and Storage:
Table 1: SHIELD OFF Incubation Parameters for Rodent Brains
| Sample Type | SHIELD OFF Solution Volume | Incubation Time |
| Mouse Brain | 20 mL | 3-4 days |
| Rat Brain | 40 mL | 4-6 days |
II. SHIELD Protocol for Thin Tissue Slices (<500 µm)
This protocol is optimized for thin tissue slices, such as those obtained from a vibratome or cryostat, and is ideal for antibody validation and high-resolution 2D imaging.[9]
Materials and Reagents:
-
SHIELD-Epoxy Solution
-
SHIELD-ON Solution
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.02% sodium azide (PBSN)
-
Well plates
-
Shaking incubator
Protocol Workflow for Thin Slices:
Step-by-Step Procedure:
-
Slice Preparation and Fixation:
-
Prepare tissue slices using a vibratome or cryostat.
-
If using cryosectioned tissue, ensure it is fixed with PFA before proceeding.[9]
-
-
SHIELD Fixation:
-
Delipidation:
-
Delipidate the slices at room temperature or 37°C for at least 3 hours. Overnight incubation is also acceptable.[9]
-
-
Final Steps:
-
Transfer the slices to PBSN.
-
The slices are now ready for passive immunolabeling.[9]
-
Table 2: Quantitative Comparison of SHIELD Protocols
| Parameter | Standard Protocol (Whole Brain) | Thin Slice Protocol (<500 µm) |
| Sample Type | Whole rodent brain | Tissue slices <500 µm |
| Fixation | PFA perfusion and post-fixation | PFA fixation |
| SHIELD OFF | 3-6 days at 4°C | Not applicable |
| SHIELD ON | 24 hours at 37°C | 3 hours at 4°C, then 2 hours at RT |
| Delipidation | Separate step after SHIELD | At least 3 hours at RT or 37°C |
| Total Time | 4-7 days | ~5-6 hours + delipidation time |
Data Presentation and Expected Outcomes
SHIELD-processed tissues exhibit superior preservation of both morphology and molecular information compared to standard fixation methods, especially when subjected to harsh clearing protocols.[2]
Key Advantages:
-
Preservation of Endogenous Fluorescence: SHIELD effectively protects fluorescent proteins from quenching during clearing, allowing for the visualization of genetically labeled neurons and their projections in 3D.[1][2]
-
Enhanced Antigenicity: The preservation of protein conformation by SHIELD leads to improved antibody penetration and binding, facilitating robust immunolabeling of various cellular and subcellular targets.[2][4]
-
Structural Integrity: Tissues processed with SHIELD maintain their original size and shape, which is critical for accurate anatomical mapping and quantitative analysis.[2]
-
Compatibility with Multiplexing: The stability of SHIELD-processed tissue allows for multiple rounds of antibody labeling and destaining on the same sample, enabling high-dimensional molecular phenotyping.[3][4]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Tissue Deformation | Incomplete SHIELD cross-linking | Ensure SHIELD ON solution is pre-warmed to 37°C before use to prevent diffusion of the epoxy out of the tissue.[7] |
| Poor Clearing | Incomplete delipidation | Increase incubation time in the clearing solution or use active clearing methods. |
| Weak Antibody Staining | Poor antibody penetration or epitope masking | Ensure thorough washing after clearing. Optimize antibody concentration and incubation time. For some antibodies, sequential secondary antibody incubation may be necessary. |
| High Autofluorescence | Residual blood | Ensure thorough perfusion with heparinized PBS before fixation. |
By following these detailed protocols and considering the provided application notes, researchers can successfully implement SHIELD in their neuroscience labs to achieve high-quality, 3D molecular and structural imaging of the nervous system.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. lifecanvastech.com [lifecanvastech.com]
- 3. montreal-biotech.com [montreal-biotech.com]
- 4. Chung Lab [chunglab-mit.squarespace.com]
- 5. SHIELD | Picower Institute [picower.mit.edu]
- 6. Mapping the brain, cell by cell, with SHIELD | Picower Institute [picower.mit.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. LifeCanvas - Standard SHIELD Protocol [sites.google.com]
- 9. lifecanvastech.com [lifecanvastech.com]
Application Notes and Protocols for Analyzing Shieldin Complex Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shieldin complex is a critical component of the DNA double-strand break (DSB) repair pathway, playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR). Comprised of four core subunits—SHLD1, SHLD2, SHLD3, and REV7—the Shieldin complex is recruited to DSB sites downstream of 53BP1 and RIF1.[1][2] Its primary function is to suppress DNA end resection, thereby promoting the error-prone but rapid NHEJ pathway, a process particularly important in the G1 phase of the cell cycle.[3][4]
Dysregulation of the Shieldin complex has significant implications in oncology. Notably, loss-of-function mutations in Shieldin subunits can confer resistance to PARP inhibitors in BRCA1-deficient cancers by restoring homologous recombination.[1][2] This makes the Shieldin complex an attractive target for therapeutic intervention and a key area of investigation for understanding and overcoming drug resistance.
These application notes provide a detailed experimental workflow and specific protocols for researchers studying the assembly and function of the Shieldin complex. The methodologies outlined will enable the elucidation of protein-protein interactions, complex stoichiometry, and the cellular consequences of Shieldin activity, aiding in basic research and drug development efforts.
Data Presentation: Quantitative Analysis of Shieldin Complex Interactions
The assembly of the Shieldin complex is a hierarchical process initiated by the recruitment of the SHLD3-REV7 module to DSB sites, followed by the association of the SHLD2-SHLD1 effector arm.[1] The table below summarizes the currently available quantitative data on the binding affinities between the Shieldin subunits and with single-stranded DNA (ssDNA).
| Interacting Molecules | Method | Reported Dissociation Constant (Kd) | Reference |
| REV7 - SHLD3 (RBM) | Surface Plasmon Resonance (SPR) | ~38 nM | [5][6] |
| REV7 - SHLD3 (1-62) | Surface Plasmon Resonance (SPR) | ~50 nM | [7] |
| SHLD1/SHLD2 C-terminus - ssDNA | Not specified | ~10 nM | [8][9] |
| REV7-SHLD3(1–82) - REV7 | Isothermal Titration Calorimetry (ITC) | 0.11 ± 0.01 µM | [10] |
| REV3(1847-1906) - REV7 Dimer | Isothermal Titration Calorimetry (ITC) | 46 ± 10 nM | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Shieldin complex assembly at a DNA double-strand break and the general experimental workflow for its analysis.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Shieldin Subunit Interactions
This protocol describes the immunoprecipitation of a specific Shieldin subunit to identify its interaction partners within the complex.
Materials:
-
Human cell line (e.g., HEK293T, U2OS)
-
Expression vectors for tagged Shieldin subunits (e.g., FLAG-SHLD3, MYC-REV7)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails (Roche)
-
Anti-FLAG M2 affinity gel (Sigma-Aldrich)
-
3xFLAG peptide (Sigma-Aldrich)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against Shieldin subunits and tags
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for the tagged proteins of interest.
-
Cell Lysis: After 48 hours, wash cells with ice-cold PBS and lyse in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add anti-FLAG M2 affinity gel to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes by incubating the beads with 3xFLAG peptide in elution buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl) for 1 hour at 4°C.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.
Mass Spectrometry for Identification of Shieldin Interactors
This protocol outlines the preparation of Co-IP samples for mass spectrometric analysis to identify novel binding partners.
Materials:
-
Eluted protein complexes from Co-IP
-
SDS-PAGE gel
-
Coomassie Brilliant Blue stain
-
In-gel digestion kit (e.g., Pierce)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Separation: Run the eluted Co-IP sample on an SDS-PAGE gel and stain with Coomassie Brilliant Blue.
-
Excision: Excise the entire protein lane or specific bands of interest.
-
In-Gel Digestion: Destain the gel pieces and perform in-gel digestion with trypsin overnight.
-
Peptide Extraction: Extract the peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample by matching the experimental tandem mass spectra to theoretical spectra from a protein database.
Immunofluorescence for DNA Repair Foci
This protocol allows for the visualization of Shieldin complex recruitment to sites of DNA damage.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation, laser micro-irradiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies against Shieldin subunits (e.g., anti-SHLD3) and DNA damage markers (e.g., anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibodies (Thermo Fisher Scientific)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Induce DNA Damage: Treat cells with a DNA damaging agent.
-
Fixation: At the desired time points post-treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of nuclear foci.
Clonogenic Survival Assay for PARP Inhibitor Resistance
This assay assesses the long-term proliferative capacity of cells and is used to determine sensitivity to PARP inhibitors.
Materials:
-
BRCA1-deficient and proficient cell lines
-
PARP inhibitor (e.g., Olaparib)
-
6-well plates
-
Cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with Crystal Violet solution.
-
Quantification: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
The experimental workflow and detailed protocols provided in these application notes offer a comprehensive framework for the investigation of Shieldin complex assembly and function. By employing a combination of biochemical and cellular assays, researchers can delineate the intricate protein-protein interactions that govern Shieldin's role in DNA repair and its impact on therapeutic responses. A thorough understanding of the Shieldin complex will undoubtedly pave the way for novel strategies to modulate DNA repair pathways for the treatment of cancer and other diseases characterized by genomic instability.
References
- 1. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shieldin complex mediates 53BP1-dependent DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. Shieldin complex assembly kinetics and DNA binding by SHLD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 9. Shieldin – the protector of DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis for assembly of the shieldin complex and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SHIELD-Processed Tissue
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with uneven clearing in SHIELD-processed tissue. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SHIELD-processed tissue is not clearing evenly. The center is opaque while the outer edges are transparent. What is causing this?
A1: An opaque center with clear edges is a classic sign of incomplete delipidation.[1] This uneven clearing is typically due to insufficient incubation time or suboptimal temperature during the clearing process, preventing the clearing solution from fully penetrating and removing lipids from the core of the tissue.[1][2]
To address this, you can:
-
Extend the clearing time: Larger or denser tissues require longer incubation periods for the clearing solution to diffuse and act throughout the entire sample.[1]
-
Optimize the clearing temperature: While higher temperatures can accelerate clearing, they may also compromise the fluorescence signal. Finding the right balance is crucial.[1][2]
-
Ensure adequate solution volume and agitation: Use a sufficient volume of clearing solution to fully immerse the tissue and ensure gentle, continuous agitation to facilitate uniform diffusion.
Q2: I have extended the incubation time, but the center of my tissue remains opaque. What other factors could be contributing to uneven clearing?
A2: If extending the clearing time does not resolve the issue, consider the following factors that can impede uniform clearing:
-
Inadequate Fixation: Both under-fixation and over-fixation can lead to poor clearing results.[3]
-
Under-fixation: Insufficient crosslinking of proteins can result in tissue degradation and compromised structural integrity during the harsh clearing process.[4]
-
Over-fixation: Excessive crosslinking can create a dense protein mesh that hinders the penetration of the clearing solution, leading to incomplete lipid removal in the tissue's core.[3]
-
-
Residual Blood (Heme): Blood components, particularly heme, can absorb light and cause a brownish or opaque appearance, which may be mistaken for incomplete clearing.[5] Thorough perfusion to remove residual blood is critical.[5]
-
Precipitate Formation: Incomplete washing after the clearing step can lead to the precipitation of SDS and salts within the tissue, causing it to appear cloudy or opaque, especially at lower temperatures.[2][6]
Q3: How can I prevent uneven clearing in my future SHIELD experiments?
A3: Proactive measures during the initial stages of the SHIELD protocol are key to achieving uniform clearing.
-
Optimize Perfusion: Ensure a thorough transcardial perfusion with PBS to remove all blood from the vasculature before fixation.[2][5] The fluid running from the animal should be completely clear.[2]
-
Control Fixation Parameters: Adhere strictly to the recommended fixation times and PFA concentrations to avoid both under- and over-fixation.[3]
-
Ensure Complete Reagent Penetration: During the SHIELD-Off and SHIELD-On steps, use appropriate incubation times and gentle agitation to ensure the epoxy and buffers fully penetrate the tissue.[7] This is crucial for uniform tissue preservation and subsequent clearing.[7]
-
Follow Recommended Clearing Protocols: Adhere to the suggested incubation times and temperatures for passive or active clearing based on your tissue type and size.
Experimental Protocols
Protocol 1: Standard SHIELD Tissue Preservation
This protocol is a prerequisite for successful clearing and is designed to protect tissue integrity.[7]
-
Perfusion and Fixation:
-
SHIELD-Off Incubation:
-
Incubate the tissue in SHIELD-Off solution at 4°C with shaking. Incubation time is dependent on tissue size (e.g., a whole mouse brain hemisphere for 24 hours).[2]
-
-
SHIELD-On Incubation:
-
Washing:
-
Wash the SHIELD-processed tissue in 1X PBS with 0.02% sodium azide overnight at room temperature.[2]
-
Protocol 2: Passive Delipidation (Clearing)
This method is suitable for labs without specialized active clearing equipment.
-
Incubation in Clearing Solution:
-
Immerse the SHIELD-processed tissue in SDS Clearing Solution.
-
Incubate at a controlled temperature with continuous shaking.[1]
-
-
Washing:
Data Presentation
Table 1: Recommended Passive Clearing Parameters for Mouse Brain
| Tissue Size | Temperature | Estimated Time | Fluorescence Retention |
| Hemisphere | 45°C | 8-14 days[1] | Good |
| Hemisphere | 37-60°C | 2-3 weeks[2] | Higher temperatures lead to lower retention[1][2] |
Table 2: Recommended Active Clearing (SmartClear II Pro) Parameters for Mouse Brain
| Tissue Size | Temperature | Estimated Time | Fluorescence Retention |
| Hemisphere | 40-45°C | 3-4 days[1] | Better than passive clearing[1][2] |
Visualizations
Logical Workflow for Troubleshooting Uneven Clearing
Caption: Troubleshooting workflow for uneven clearing.
SHIELD Experimental Workflow
Caption: Overview of the SHIELD experimental workflow.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. lifecanvastech.com [lifecanvastech.com]
- 5. lifecanvastech.com [lifecanvastech.com]
- 6. mint.engin.umich.edu [mint.engin.umich.edu]
- 7. lifecanvastech.com [lifecanvastech.com]
Technical Support Center: Optimizing Antibody Penetration in SHIELD-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody penetration in SHIELD-treated samples for clear, high-quality 3D imaging.
Frequently Asked Questions (FAQs)
Q1: What is SHIELD and how does it impact antibody penetration?
A1: SHIELD (Stabilization to Harsh Conditions via Intramolecular Epoxide Linkages to Prevent Degradation) is a tissue preservation technique that uses a polyepoxide to form a protective network within the tissue.[1] This process preserves tissue architecture and antigenicity against harsh chemical treatments used in tissue clearing.[1] While SHIELD is excellent for preserving biomolecules, the resulting hydrogel-tissue composite can present a barrier to antibody diffusion. Optimizing antibody penetration is therefore crucial for successful immunostaining.
Q2: What are the key factors influencing antibody penetration in SHIELD-treated samples?
A2: Several factors determine the success of antibody penetration into SHIELD-treated tissues. These include the size and thickness of the sample, the properties of the antibody itself (size, charge, and concentration), the density of the target antigen, and the parameters of the staining protocol such as incubation time, temperature, and the composition of buffers.[2][3][4][5]
Q3: Is antigen retrieval necessary for SHIELD-treated samples?
A3: While SHIELD preserves antigenicity well, an antigen retrieval step can still be beneficial, especially for antibodies targeting epitopes that may have been masked during fixation.[1] Both heat-induced epitope retrieval (HIER) and protease-induced epitope retrieval (PIER) methods can be considered, though HIER is generally more common.[6][7] The optimal method and conditions should be determined empirically for each antibody-antigen pair.
Q4: How can I increase the speed of antibody labeling in large samples?
A4: For large samples, passive diffusion of antibodies can be extremely slow, taking weeks or even months for complete penetration.[3][4] Active labeling methods can significantly accelerate this process. Techniques like stochastic electrotransport (SE) use a rotating electric field to enhance the movement of charged molecules like antibodies into the tissue.[1][3]
Troubleshooting Guides
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient antibody penetration: The antibody has not reached the center of the tissue.[5] - Low antibody concentration: The antibody dilution is too high.[8][9] - Masked epitope: The target antigen is not accessible to the antibody.[6] - Inactive primary or secondary antibody: The antibody has lost its activity due to improper storage or handling.[8] | - Increase incubation time and/or temperature. - Decrease the thickness of the tissue section if possible.[10] - Perform an antibody titration to find the optimal concentration.[8] - Implement an antigen retrieval step (HIER or PIER).[6] - Run a positive control to verify antibody activity.[8] |
| High Background Staining | - Antibody concentration too high: Leads to non-specific binding.[10][11] - Insufficient blocking: Non-specific sites are not adequately blocked.[8][11] - Inadequate washing: Unbound antibodies are not sufficiently removed.[9] - Hydrophobic interactions: Antibodies non-specifically binding to the hydrogel matrix.[2] | - Titrate the primary antibody to a lower concentration.[10][11] - Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody.[9][11] - Increase the number and duration of washing steps.[9] - Include detergents like Triton X-100 in the washing buffers to reduce non-specific binding. |
| Uneven Staining (Edge Effect) | - High antibody concentration: The antibody binds to the first available epitopes on the tissue surface, preventing deeper penetration.[10][12] - High antigen density: Abundant target antigen on the periphery sequesters the antibody.[5] - Insufficient incubation time: The antibody has not had enough time to diffuse evenly throughout the sample.[3] | - Decrease the antibody concentration.[10] - Increase the incubation time to allow for deeper and more uniform penetration.[3] - Consider a pre-incubation step with a lower concentration of the primary antibody. |
| Tissue Damage or Distortion | - Harsh antigen retrieval: Over-digestion with proteases or excessive heating can damage tissue morphology.[13] - Mechanical stress: Improper handling of the hydrogel-embedded tissue. | - Optimize the antigen retrieval protocol by reducing enzyme concentration, incubation time, or temperature.[13] - Handle the SHIELD-treated sample gently, especially during buffer changes and mounting. |
Experimental Protocols
Recommended Protocol for Antibody Staining in SHIELD-Treated Samples
This protocol provides a general framework. Optimization of incubation times, temperatures, and antibody concentrations is critical for each specific application.
-
Post-Clearing Wash:
-
After tissue clearing, wash the sample extensively in Phosphate-Buffered Saline with 0.1% Triton X-100 (PBST) to remove any residual clearing reagents. For a whole mouse brain, this may require washing for 1-2 days at 37°C with gentle shaking.[14]
-
-
Antigen Retrieval (Optional but Recommended):
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse the sample in an antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).[6]
-
Heat the sample at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30-60 minutes).
-
Allow the sample to cool down slowly to room temperature.
-
-
Protease-Induced Epitope Retrieval (PIER):
-
Incubate the sample in a protease solution (e.g., Proteinase K, Trypsin) at a specific concentration and temperature (e.g., 10 µg/mL at 37°C).
-
The incubation time should be carefully optimized to avoid tissue damage.
-
Stop the enzymatic reaction by washing thoroughly with PBST.
-
-
-
Blocking:
-
Incubate the sample in a blocking buffer to prevent non-specific antibody binding. A common blocking buffer consists of 5-10% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Incubate for at least 24 hours at 4°C or room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample in the primary antibody solution. Incubation times can range from several days to weeks, depending on the sample size and antibody characteristics.[15] Incubation is typically performed at 4°C or 37°C with gentle shaking.[12]
-
-
Washing:
-
Wash the sample extensively with PBST to remove unbound primary antibody. Perform multiple changes of the wash buffer over 1-2 days.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the sample in the secondary antibody solution for a duration similar to the primary antibody incubation, protected from light.
-
-
Final Washes and Index Matching:
-
Wash the sample again with PBST to remove unbound secondary antibody.
-
Proceed with the final index matching step as per the SHIELD protocol to render the tissue transparent for imaging.[14]
-
Visualizations
Caption: Experimental workflow for immunostaining SHIELD-treated samples.
Caption: Key factors influencing antibody penetration in cleared tissues.
Caption: A decision tree for troubleshooting common immunostaining issues.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. mdpi.com [mdpi.com]
- 3. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Frontiers | Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques [frontiersin.org]
- 13. documents.cap.org [documents.cap.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. cairn-research.co.uk [cairn-research.co.uk]
SHIELD Technical Support Center: Preventing Tissue Shrinkage During Delipidation
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent tissue shrinkage during the delipidation step of the SHIELD protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tissue deformation during SHIELD processing?
A1: The most critical factor leading to tissue deformation is incomplete or improper fixation with the SHIELD reagents. If the SHIELD On solution is not preheated to 37°C before tissue incubation, the epoxide crosslinker can diffuse out of the tissue surface. This results in underfixation, which compromises the structural integrity of the tissue and can lead to deformation during the delipidation process.[1]
Q2: Can the reagents themselves contribute to tissue shrinkage?
A2: Yes, using expired SHIELD-Epoxy solution can compromise the mechanical stability of the sample, potentially leading to shrinkage or other deformations.[2][3] It is crucial to check the expiration date on the SHIELD-Epoxy bottle before starting the protocol.
Q3: Is some change in tissue size expected during the SHIELD protocol?
A3: SHIELD is specifically designed to minimize tissue size changes.[4][5][6] However, some studies have noted a slight expansion of 10-15% during the active lipid removal process. This is generally temporary, and the tissue is expected to return to its normal size after the index matching step.[7]
Q4: How does SHIELD protect against shrinkage compared to other clearing methods?
A4: SHIELD utilizes a polyfunctional flexible epoxide to create robust intramolecular and intermolecular crosslinks within the tissue.[6][8] This process forms a reinforced tissue-gel hybrid that provides superior protection of the tissue architecture against the harsh chemical and thermal conditions of delipidation, which can cause significant shrinkage in tissues processed with other methods.[4][8]
Troubleshooting Guide
Problem: My tissue has shrunk or deformed after the delipidation step.
This guide will walk you through the most common causes and solutions for tissue shrinkage during SHIELD delipidation.
Step 1: Review the SHIELD Fixation Protocol
-
Question: Did you preheat the SHIELD On solution to 37°C before incubating your tissue?
-
Answer: This is a critical step in the protocol.[1] Failure to preheat the solution can lead to underfixation of the tissue surface, making it susceptible to deformation. Always ensure the SHIELD On solution has reached 37°C before transferring the tissue into it.
-
Step 2: Check Your Reagents
-
Question: Have you checked the expiration date of your SHIELD-Epoxy solution?
Step 3: Evaluate Delipidation Conditions
-
Question: What were the temperature and duration of your delipidation step?
-
Answer: While SHIELD provides significant protection, extreme temperatures for prolonged periods can still potentially affect the tissue. For passive clearing, temperatures between 37-60°C are recommended.[1] Higher temperatures will clear the tissue faster but may have other effects. For active clearing, a temperature of 40-45°C is suggested.[1] If you are experiencing issues, consider using a milder temperature for a longer duration.
-
Step 4: Consider Tissue Thickness
-
Question: What is the thickness of your tissue sample?
-
Answer: The thickness of the tissue can influence the effectiveness of fixation and delipidation.[9] Ensure that the incubation times for the SHIELD solutions and the delipidation buffer are appropriate for the size of your sample, as outlined in the specific SHIELD protocol you are following.[2][10]
-
Quantitative Data Summary
The following table summarizes the tissue size change after delipidation and optical clearing for SHIELD in comparison to other tissue clearing methods.
| Method | Tissue Size Change (Post-Clearing) | Reference |
| SHIELD | Minimal to no significant change | [5][8] |
| PACT | Significant shrinkage | [8] |
| CLARITY (37°C) | Moderate shrinkage | [5] |
| CLARITY (70°C) | Severe shrinkage/melting | [5][8] |
Experimental Protocols
A key aspect of preventing tissue shrinkage is the proper execution of the SHIELD fixation protocol. Below is a summarized methodology for this critical step, based on standard SHIELD protocols.
SHIELD Fixation Protocol to Prevent Tissue Deformation
-
SHIELD Off Incubation: After dissection, incubate the tissue in pre-chilled SHIELD Off solution at 4°C for 24 hours with shaking.[1]
-
Preheat SHIELD On Solution: Crucially, preheat the SHIELD On solution to 37°C for at least 20 minutes before use.[1]
-
SHIELD On Incubation: Transfer the tissue from the SHIELD Off solution to the preheated SHIELD On solution. Incubate at 37°C for 24 hours with shaking.[1] This step completes the tissue gelation process.
-
Washing: After gelation, wash the sample in 1X PBS with 0.02% sodium azide at room temperature overnight.[1]
Following this protocol carefully will ensure proper crosslinking of the tissue and provide the necessary stability to withstand the delipidation process without significant changes in size.
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot tissue shrinkage during SHIELD delipidation.
Caption: A flowchart for troubleshooting tissue shrinkage in SHIELD.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. LifeCanvas - Thin Slices SHIELD Protocol [sites.google.com]
- 3. lifecanvastech.com [lifecanvastech.com]
- 4. lifecanvastech.com [lifecanvastech.com]
- 5. researchgate.net [researchgate.net]
- 6. lifecanvastech.com [lifecanvastech.com]
- 7. lifecanvastech.com [lifecanvastech.com]
- 8. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining Tissue Processing Factors and the Choice Between Manual and Automated Methods - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 10. static1.squarespace.com [static1.squarespace.com]
Shieldin Complex Immunoprecipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of Shieldin complex immunoprecipitation (IP). This guide offers detailed troubleshooting advice in a question-and-answer format, step-by-step experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during Shieldin complex IP experiments, offering insights and practical solutions.
Q1: I have low or no yield of my bait Shieldin protein. What are the possible causes and solutions?
A1: Low yield of the bait protein is a frequent issue. Several factors could be contributing to this problem.
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Suboptimal Cell Lysis: Incomplete cell lysis can prevent the release of the Shieldin complex, which is predominantly nuclear.
-
Recommendation: Ensure your lysis buffer is appropriate for nuclear proteins. Consider buffers containing moderate salt concentrations (e.g., 150-250 mM NaCl) and non-ionic detergents like Triton X-100 or NP-40. Sonication or douncing after lysis can aid in nuclear membrane disruption and chromatin shearing, improving the release of the complex.[1]
-
-
Inefficient Antibody Binding: The antibody may not be effectively capturing the target protein.
-
Recommendation: Use an antibody validated for immunoprecipitation. The choice of a monoclonal or polyclonal antibody can also impact efficiency. It's advisable to test different antibodies to find one that performs optimally for IP.
-
-
Protein Degradation: The Shieldin complex may be susceptible to degradation by proteases released during cell lysis.
-
Recommendation: Always supplement your lysis buffer with a fresh protease inhibitor cocktail. Keep samples on ice or at 4°C throughout the entire procedure.
-
Q2: I am observing high background with many non-specific bands in my IP. How can I reduce this?
A2: High background can mask the true interactors of the Shieldin complex. The following steps can help minimize non-specific binding.
-
Pre-clearing the Lysate: This step removes proteins that non-specifically bind to the IP beads.
-
Recommendation: Before adding your specific antibody, incubate the cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes. Centrifuge to pellet the beads and use the supernatant for your IP.[2]
-
-
Optimizing Wash Steps: Insufficient or overly stringent washing can lead to high background or loss of true interactors, respectively.
-
Recommendation: Increase the number of washes (e.g., from 3 to 5). The composition of the wash buffer is also critical. You can gradually increase the stringency by increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Triton X-100 or 0.1% SDS for very strong interactions, though this may disrupt weaker ones).[2][3]
-
-
Blocking the Beads: This can prevent non-specific protein binding to the bead surface.
-
Recommendation: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody.
-
Q3: My co-immunoprecipitation experiment is not showing the expected interaction between Shieldin components. What could be wrong?
A3: The absence of an expected interaction could be due to several factors related to the stability of the complex or the experimental conditions.
-
Disruption of Protein-Protein Interactions: The lysis buffer composition might be too harsh for the specific interaction you are studying.
-
Recommendation: For co-IP, a milder lysis buffer is often preferred. Buffers with lower salt (e.g., 150 mM NaCl) and non-ionic detergent concentrations (e.g., 0.5% NP-40) are a good starting point.[4] RIPA buffer, which contains ionic detergents, can disrupt some protein-protein interactions and may not be ideal for co-IP experiments.[5]
-
-
Transient or Weak Interactions: Some protein interactions within the Shieldin complex or with its partners might be transient or weak, making them difficult to capture.
-
Recommendation: Consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the interactions before cell lysis. However, be aware that cross-linking requires optimization and an additional reversal step before analysis.
-
-
Incorrect Antibody Choice: The antibody used for the IP might be sterically hindering the interaction site of the binding partner.
-
Recommendation: If possible, try using an antibody that targets a different epitope on your bait protein. Alternatively, you can tag your bait protein and use an anti-tag antibody for the IP.
-
Q4: How do I choose the right antibody for Shieldin complex IP?
A4: Selecting a high-quality, specific antibody is crucial for a successful IP experiment.
-
Validation: Look for antibodies that have been previously validated for IP in publications. Check the manufacturer's datasheet for IP validation data.
-
Specificity: Ensure the antibody is specific for your target Shieldin component. It is good practice to perform a Western blot on your input lysate to confirm the antibody recognizes a band of the correct molecular weight.
-
Host Species and Isotype: The host species and isotype of your primary antibody will determine the appropriate type of beads (e.g., Protein A or Protein G) to use for capturing the antibody-antigen complex.
Q5: What are the best elution methods to recover the Shieldin complex without denaturing it?
A5: The choice of elution method depends on the downstream application.
-
Denaturing Elution: This is the most common method and is suitable for subsequent analysis by SDS-PAGE and Western blotting.
-
Protocol: Resuspend the beads in 1X SDS loading buffer and boil for 5-10 minutes.
-
-
Native Elution: This is necessary if you want to perform functional assays with the eluted complex.
-
Gentle Elution Buffers: Options include using a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0), which needs to be neutralized immediately after elution, or a high salt buffer.[6][7]
-
"Soft" Elution: A detergent-based "soft" elution protocol using a mixture of SDS and Tween-20 can effectively elute the antigen and its binding partners while leaving most of the antibody behind.[8]
-
Experimental Protocols
This section provides a detailed methodology for a typical Shieldin complex immunoprecipitation experiment.
Protocol 1: Standard Immunoprecipitation of a Shieldin Component
1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.[1] c. Incubate on ice for 30 minutes with occasional vortexing. d. For nuclear proteins like the Shieldin complex, sonicate the lysate on ice to shear chromatin and ensure complete nuclear lysis. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation a. Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator. b. Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube. c. Add the primary antibody against the Shieldin component of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator. d. Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.
3. Washing a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., IP Lysis Buffer with adjusted salt or detergent concentration). Between each wash, gently resuspend the beads and then pellet them.
4. Elution a. After the final wash, remove all supernatant. b. For Western blot analysis, add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the proteins. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
Data Presentation
Table 1: Recommended Buffer Compositions for Shieldin IP
| Buffer Type | Component | Concentration | Notes |
| IP Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Provides a stable pH environment. |
| NaCl | 150 mM | Can be adjusted (150-500 mM) to modulate stringency. | |
| EDTA | 1 mM | Chelates divalent cations. | |
| Triton X-100 | 1% | Non-ionic detergent for protein solubilization. | |
| Protease Inhibitors | 1X | Essential to prevent protein degradation. | |
| Phosphatase Inhibitors | 1X | Important if studying phosphorylation-dependent interactions. | |
| Wash Buffer | Tris-HCl, pH 7.4 | 50 mM | |
| NaCl | 150-500 mM | Higher salt concentration increases stringency. | |
| Triton X-100 | 0.1-1% | Higher detergent concentration increases stringency. | |
| "Soft" Elution Buffer | SDS | 0.2% (w/v) | Anionic detergent to disrupt antibody-antigen interaction. |
| Tween-20 | 0.1% (v/v) | Non-ionic detergent to modulate SDS activity.[8] | |
| Tris-HCl, pH 8.0 | 50 mM |
Visualizations
Diagram 1: Shieldin Complex Immunoprecipitation Workflow
References
- 1. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 6. Biochemical Purification of Native Immune Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved Elution Conditions for Native Co-Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SHLD2 Knockout Efficiency with CRISPR: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the knockout efficiency of SHLD2 using CRISPR/Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: What is the function of SHLD2 and why is it a target for CRISPR-mediated knockout?
SHLD2 (Shieldin Complex Subunit 2) is a key component of the shieldin complex, which also includes SHLD1, SHLD3, and REV7. This complex plays a critical role in DNA double-strand break (DSB) repair by promoting the non-homologous end-joining (NHEJ) pathway.[1][2][3][4][5] Specifically, SHLD2 is involved in protecting DNA ends from resection, thereby channeling the repair process towards NHEJ and away from homologous recombination (HR).[2][3][4][5][6] Knocking out SHLD2 is a valuable tool for studying DNA repair mechanisms, cellular responses to DNA damage, and sensitizing cancer cells to therapies like PARP inhibitors, particularly in BRCA1-deficient contexts.[4][6]
Q2: Which exon of SHLD2 should I target for the most effective knockout?
For a successful knockout, it is generally recommended to target an early exon to introduce a frameshift mutation, leading to a premature stop codon and a non-functional protein. For example, successful SHLD2 knockout mice have been generated by targeting exon 4.[2]
Q3: What are the most common reasons for low SHLD2 knockout efficiency?
Low knockout efficiency in SHLD2 CRISPR experiments can stem from several factors:
-
Suboptimal sgRNA Design: The sequence of the single-guide RNA (sgRNA) is crucial for targeting specificity and efficiency.[7]
-
Inefficient Delivery: The method used to deliver the CRISPR/Cas9 components into the target cells can significantly impact efficiency.[8][9][10][11]
-
Cell Line-Specific Challenges: Some cell lines are inherently more difficult to transfect or have cellular mechanisms that impede efficient gene editing.
-
Low Cas9 Expression or Activity: Insufficient levels or activity of the Cas9 nuclease will result in poor cleavage of the target DNA.[7]
-
Inactive sgRNA: The sgRNA may not be functional due to design flaws or degradation.
Q4: How can I validate the knockout of SHLD2?
Validation of SHLD2 knockout should be performed at both the genomic and protein levels.
-
Genomic Level: PCR amplification of the targeted region followed by Sanger sequencing or next-generation sequencing (NGS) can confirm the presence of insertions or deletions (indels).[12][13] The T7 Endonuclease I (T7E1) assay can also be used to detect mutations.[12]
-
Protein Level: Western blotting is essential to confirm the absence of the SHLD2 protein.[14] This is a critical step as some mutations may not lead to a complete loss of protein expression.
Q5: What are the potential off-target effects of SHLD2 CRISPR knockout and how can I minimize them?
Off-target effects occur when the CRISPR/Cas9 system edits unintended sites in the genome.[15] To minimize these:
-
Careful sgRNA Design: Use bioinformatics tools to design sgRNAs with high specificity for the SHLD2 target sequence and minimal predicted off-target sites.[15][16][17]
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity can reduce off-target cleavage.
-
Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to minimize off-target activity.
-
RNP Delivery: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects as the complex is degraded more rapidly in the cell compared to plasmid DNA.[15]
-
Off-Target Validation: After generating knockout clones, it is advisable to sequence predicted off-target sites to check for unintended mutations.[15][18][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no editing efficiency observed after transfection. | 1. Suboptimal sgRNA design: The sgRNA may have low on-target activity. | - Design and test 3-5 different sgRNAs targeting an early exon of SHLD2.[7]- Use validated sgRNA sequences from published studies if available. |
| 2. Inefficient delivery of CRISPR components: The transfection method may not be optimal for your cell line. | - Optimize transfection parameters (e.g., cell density, reagent-to-DNA ratio).- Try alternative delivery methods such as electroporation or lentiviral transduction, especially for difficult-to-transfect cells.[8][9][10][11]- Consider using ribonucleoprotein (RNP) delivery for a DNA-free approach. | |
| 3. Low Cas9 expression or activity: The Cas9 nuclease may not be expressed at sufficient levels or may be inactive. | - Use a plasmid with a strong promoter to drive Cas9 expression.- Confirm Cas9 expression via Western blot or by using a reporter system.- Utilize a cell line that stably expresses Cas9.[7] | |
| High cell toxicity or death after transfection. | 1. High concentration of transfection reagent or CRISPR components: Excessive amounts of foreign material can be toxic to cells. | - Titrate the concentration of the transfection reagent and CRISPR plasmids/RNPs to find the optimal balance between editing efficiency and cell viability. |
| 2. Inherent sensitivity of the cell line: Some cell lines are more sensitive to transfection reagents. | - Use a transfection reagent specifically designed for sensitive cell types.- Allow cells to recover for a longer period before any selection or analysis. | |
| Successfully edited cells are not forming viable clones. | 1. SHLD2 is essential for the viability of your cell line: Complete loss of SHLD2 function may be lethal in certain genetic backgrounds or under specific culture conditions. | - Attempt to generate a conditional knockout system.- Screen for heterozygous clones instead of complete knockouts. |
| 2. Sub-optimal single-cell cloning conditions: The process of isolating and expanding single cells can be stressful for them. | - Optimize your single-cell cloning protocol, including the use of conditioned media or specialized cloning plates. | |
| Western blot shows residual SHLD2 protein expression in knockout clones. | 1. Heterozygous or mosaic clones: Not all alleles may have been successfully edited, or the initial cell population was a mix of edited and unedited cells. | - Re-clone the cell line to ensure monoclonality.- Screen additional clones to find a homozygous knockout.- Target a different exon with a new set of sgRNAs. |
| 2. Alternative splicing or truncated protein: The indel mutation may not have resulted in a complete loss of protein expression, potentially leading to a truncated but detectable protein. | - Sequence the mRNA from your knockout clone to check for alternative splicing.- Design sgRNAs that target the very beginning of the coding sequence or create a larger deletion by using two sgRNAs. |
Quantitative Data on SHLD2 Knockout Efficiency
While specific comparative data on SHLD2 knockout efficiency across different sgRNAs and cell lines is not extensively published in a consolidated format, researchers can use the following table to document their own experimental results for optimization.
| sgRNA Sequence (targeting exon 4) | Delivery Method | Cell Line | Editing Efficiency (%) | Validation Method | Notes |
| e.g., GTCCACTAGTCATATCACTC | Lipofection | 293T | e.g., 45% | T7E1 Assay | - |
| e.g., TCTTTGGAAGTTCCGAACGC | Electroporation | 293T | e.g., 60% | Sanger Sequencing | Higher efficiency but more cell death. |
| e.g., TCACGATGTCCTGTCGGCTC | RNP | 293T | e.g., 55% | NGS | Lower toxicity observed. |
| (Add your own data) |
Experimental Protocols
Detailed Methodology for CRISPR/Cas9-Mediated SHLD2 Knockout in Mammalian Cells
This protocol provides a step-by-step guide for generating SHLD2 knockout cell lines using plasmid-based delivery of Cas9 and a specific sgRNA.
1. sgRNA Design and Cloning
-
Design: Use an online CRISPR design tool to select at least two sgRNAs targeting an early exon of the human or mouse SHLD2 gene. Ensure high on-target scores and low off-target predictions.
-
Cloning: Synthesize complementary oligos for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9/sgRNA expression vector (e.g., pX458). Anneal the oligos and ligate them into the linearized vector.
-
Verification: Transform the ligated plasmid into competent E. coli, isolate plasmid DNA from several colonies, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
2. Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed your target mammalian cells (e.g., HEK293T, U2OS) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 2.5 µg of the validated SHLD2-sgRNA-Cas9 plasmid in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 48-72 hours.
-
3. Validation of Editing Efficiency in a Pooled Population
-
Genomic DNA Extraction: After 48-72 hours, harvest a portion of the transfected cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the SHLD2 target site using high-fidelity DNA polymerase.
-
Mutation Detection: Analyze the PCR product for the presence of indels using a T7 Endonuclease I assay or by Sanger sequencing followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition).
4. Single-Cell Cloning
-
Cell Sorting (if using a fluorescent reporter like pX458): If your plasmid co-expresses a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Limiting Dilution (if no reporter is available):
-
Trypsinize the transfected cells and perform a serial dilution to a final concentration of approximately 0.5-1 cell per 100 µl.
-
Seed 100 µl of the cell suspension into each well of a 96-well plate.
-
-
Colony Expansion: Allow single cells to grow into colonies over 2-4 weeks, changing the media as needed. Expand the colonies into larger culture vessels.
5. Genotyping and Validation of Clonal Lines
-
Genomic DNA Analysis: For each clonal population, extract genomic DNA, PCR amplify the target region, and sequence the product to determine the specific indel in each allele.
-
Western Blot Analysis: Lyse a sufficient number of cells from each confirmed knockout clone and perform a Western blot using a validated SHLD2 antibody to confirm the absence of the protein. Include a wild-type cell lysate as a positive control.
Visualizations
Signaling Pathway
Caption: SHLD2 in the DNA Double-Strand Break Repair Pathway.
Experimental Workflow
Caption: Workflow for generating a validated SHLD2 knockout cell line.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low SHLD2 knockout efficiency.
References
- 1. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice | The EMBO Journal [link.springer.com]
- 2. SHLD2 promotes class switch recombination by preventing inactivating deletions within the Igh locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. Comparative Analysis of CRISPR/Cas9 Delivery Methods in Marine Teleost Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Analysis of CRISPR/Cas9 Delivery Methods in Marine Teleost Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 18. bioskryb.com [bioskryb.com]
- 19. idtdna.com [idtdna.com]
Technical Support Center: Quantifying DNA Repair in SHLD2-Deficient Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SHLD2-deficient cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when quantifying DNA repair in this specific cellular context.
Frequently Asked Questions (FAQs)
Q1: We are not seeing a clear DNA repair defect in our SHLD2-knockout cells using a neutral comet assay. What could be the issue?
A1: Several factors could contribute to this observation:
-
Assay Sensitivity: The neutral comet assay measures overall double-strand breaks (DSBs). In some cell lines, the impact of SHLD2 deficiency on total DSB repair kinetics might be modest and difficult to detect with this method.[1] Consider using more sensitive or pathway-specific assays.
-
Redundancy in DNA Repair: Cells possess multiple DNA repair pathways. Depending on the cell type and the phase of the cell cycle, other pathways might compensate for the lack of SHLD2-mediated non-homologous end joining (NHEJ).
-
Experimental Timing: The persistence of comet tails is a key indicator. Ensure you are analyzing multiple time points after inducing DNA damage (e.g., 1, 2, and 4 hours post-irradiation) to capture potential delays in repair.[1]
-
Knockout Efficiency: Confirm the complete knockout of SHLD2 expression at the protein level via Western blot.
Q2: Our γ-H2AX foci staining shows conflicting results regarding the role of SHLD2 in DNA repair. How should we interpret this?
A2: The interpretation of γ-H2AX foci requires careful consideration of the experimental context:
-
Foci Formation vs. Resolution: SHLD2 is involved in the repair process, not the initial recognition of DNA damage. Therefore, the initial formation of γ-H2AX foci should be comparable between wild-type and SHLD2-deficient cells. The key measurement is the rate of foci resolution over time. A delay in the disappearance of γ-H2AX foci in SHLD2-deficient cells indicates a repair defect.[1]
-
Cell Cycle Phase: SHLD2's primary role is in NHEJ, which is active throughout the cell cycle, but its antagonistic relationship with homologous recombination (HR) is most critical in the S and G2 phases.[2][3] Analyze foci resolution in specific cell cycle populations (e.g., by co-staining with cell cycle markers like Cyclin A) for a clearer picture.
Q3: We are trying to assess homologous recombination (HR) in SHLD2-deficient cells and are getting variable RAD51 foci formation. Why might this be?
A3: Variability in RAD51 foci formation, a marker for HR, can be influenced by several factors in the context of SHLD2 deficiency:
-
Genetic Background: The impact of SHLD2 loss on HR is most pronounced in cells deficient in BRCA1.[2][4] In BRCA1-proficient cells, the effect on RAD51 foci might be less dramatic. The restoration of HR in BRCA1-deficient cells upon SHLD2 loss is a key phenotype.[4]
-
DNA Damage Dose: The complexity and amount of DNA damage can influence the choice of repair pathway. Use a consistent and optimized dose of ionizing radiation (IR) or other DNA damaging agents.
-
Quantification Method: Ensure your image acquisition and analysis pipeline are robust. Use a consistent threshold for defining a positive focus and analyze a sufficient number of cells to achieve statistical power.
Q4: We are developing a PARP inhibitor and want to test its efficacy in SHLD2-deficient tumor models. What is the expected outcome?
A4: Loss of SHLD2 in BRCA1-deficient cells has been shown to cause resistance to PARP inhibitors.[2][4] This is because SHLD2 deficiency restores HR, providing an alternative pathway to repair the DNA lesions induced by PARP inhibition. Therefore, you would expect SHLD2-deficient, BRCA1-mutated tumors to be less sensitive to your PARP inhibitor compared to their SHLD2-proficient counterparts.[4]
Troubleshooting Guides
Problem 1: Inconsistent Results in NHEJ Quantification
-
Symptom: High variability in results from plasmid integration assays or other NHEJ-specific reporters.
-
Possible Causes & Solutions:
-
Transfection Efficiency: Normalize your results to a co-transfected fluorescent protein to account for variations in transfection.
-
Cell Cycle State: Synchronize cells before transfection and analysis, as NHEJ efficiency can vary throughout the cell cycle.[3]
-
Reporter System: Different NHEJ reporters have varying sensitivities. Consider using a well-validated system and appropriate controls, such as cells deficient in core NHEJ factors like KU70/80.
-
Problem 2: Difficulty in Detecting Increased DNA End Resection
-
Symptom: Inability to consistently show an increase in RPA foci or ssDNA upon SHLD2 depletion.
-
Possible Causes & Solutions:
-
Antibody Quality: Use a validated antibody for RPA and optimize staining conditions.
-
Timing: The accumulation of RPA-coated ssDNA is a dynamic process. Perform a time-course experiment to identify the peak of RPA foci formation after DNA damage induction.
-
Cellular Context: The increase in resection due to SHLD2 loss might be more readily observed in specific cell lines or under particular types of DNA damage.
-
Quantitative Data Summary
| Assay Type | Target Pathway | Expected Outcome in SHLD2-deficient cells | Key Considerations | Reference |
| Neutral Comet Assay | Overall DSB Repair | Increased tail moment at later time points post-damage | May have low sensitivity; time-course is critical. | [1] |
| γ-H2AX Foci Resolution | Overall DSB Repair | Delayed resolution of foci | Analyze resolution kinetics, not initial formation. | [1] |
| RAD51 Foci Formation | Homologous Recombination (HR) | Increased foci, especially in a BRCA1-deficient background | Cell line genetic background is a major determinant. | [2][4] |
| RPA Foci Formation | DNA End Resection | Increased foci formation | A surrogate marker for resection; dynamic process. | [5] |
| Gene Conversion Reporter (e.g., DR-GFP) | Homologous Recombination (HR) | Increased HR efficiency, particularly in BRCA1-deficient cells | Requires stable integration of the reporter construct. | [4] |
| Class Switch Recombination (CSR) | Non-Homologous End Joining (NHEJ) | Impaired CSR efficiency | Specific to B-lymphocytes. | [1][6] |
| PARP Inhibitor Sensitivity | HR-dependent repair | Increased resistance in BRCA1-deficient cells | A functional readout of restored HR. | [2][4] |
Experimental Protocols
RAD51 Foci Formation Assay for Homologous Recombination
-
Cell Culture: Plate wild-type and SHLD2-deficient cells on coverslips and allow them to adhere.
-
DNA Damage Induction: Expose cells to a defined dose of ionizing radiation (e.g., 10 Gy) and allow them to recover for a specified time (e.g., 4-6 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against RAD51. Wash and incubate with a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Mount coverslips with DAPI-containing mounting medium. Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: After inducing DNA damage and allowing for repair for various time points, harvest and resuspend cells in ice-cold PBS.
-
Embedding: Mix a small volume of cell suspension with low-melting-point agarose and spread onto a comet slide. Allow to solidify.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) to remove membranes and soluble proteins.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Run the electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Analysis: Use comet analysis software to quantify the percentage of DNA in the tail and the tail moment.
Visualizations
Caption: DNA repair pathway choice at a double-strand break.
Caption: Workflow for quantifying RAD51 foci formation.
Caption: Logic of PARP inhibitor resistance in SHLD2-deficient cells.
References
- 1. SHLD2/FAM35A co‐operates with REV7 to coordinate DNA double‐strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Shieldin complex mediates 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 6. SHLD2 promotes class switch recombination by preventing inactivating deletions within the Igh locus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SHIELD Protocols for Delicate and Aged Tissues: A Technical Support Guide
The SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) protocol is a powerful tool for preserving the structural and molecular integrity of tissue samples for deep imaging.[1][2] However, researchers working with delicate or aged tissues often face unique challenges that require protocol modifications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine the SHIELD protocol for your specific needs.
Troubleshooting Guide
This guide addresses common issues encountered when applying the SHIELD protocol to delicate or aged tissue samples.
Issue 1: Tissue Disintegration or Damage During Processing
-
Question: My delicate tissue samples (e.g., embryonic tissue, organoids) are falling apart during the SHIELD OFF or ON incubations. What can I do?
-
Answer: Tissue fragility is a common concern with delicate samples. Here are several steps you can take to mitigate damage:
-
Reduce Incubation Times: Delicate tissues require shorter incubation times for the SHIELD OFF and ON solutions to prevent over-fixation, which can lead to brittleness. Start by reducing the recommended incubation times by 25-50% and optimize from there.
-
Gentle Agitation: Use a gentle orbital shaker or rocker instead of vigorous shaking during incubations.
-
Handle with Care: Minimize physical manipulation of the samples. Use wide-bore pipette tips when transferring solutions and handle the tissue with appropriate tools.
-
Consider a Modified Protocol: For very small or delicate samples (smallest dimension between 500 µm and 1.5 mm), the "Small Sample SHIELD Protocol" is recommended.[3][4] This protocol adjusts the reagent concentrations and incubation times to better suit these samples.[3]
-
Issue 2: Incomplete or Uneven Tissue Clearing
-
Question: My aged tissue samples are not clearing properly, resulting in opaque or patchy areas. How can I improve clearing efficiency?
-
Answer: Aged tissues can be denser and contain more cross-linked proteins, which can impede the clearing process. Consider the following adjustments:
-
Increase Delipidation Time: Aged tissues may have a higher lipid content that requires longer delipidation times. Extend the incubation in the delipidation buffer, monitoring the tissue's transparency periodically.
-
Optimize Clearing Temperature: While higher temperatures can speed up clearing, they may also risk damaging the tissue or quenching fluorescent signals.[5] For aged tissues, a slightly elevated but carefully controlled temperature during delipidation (e.g., 40-45°C) may improve efficiency.[5]
-
Ensure Thorough Reagent Penetration: For larger or denser aged samples, ensure complete immersion in all solutions and consider increasing the volume of the solutions to at least 10 times the volume of the sample.[6]
-
Issue 3: High Autofluorescence in Aged Tissues
-
Question: I am observing high background fluorescence in my aged tissue samples, which is interfering with my imaging. How can I reduce autofluorescence?
-
Answer: Autofluorescence is a known challenge in aged tissues, often due to the accumulation of lipofuscin. While SHIELD is designed to minimize autofluorescence compared to other methods, some residual background may persist.[1][2]
-
Pre-Clearing Quenching: Before proceeding with the SHIELD protocol, you can try a pre-clearing quenching step. Incubating the tissue in a solution like 0.1% Sudan Black B in 70% ethanol for a short period can help reduce lipofuscin-based autofluorescence. Be sure to thoroughly wash the tissue with PBS afterward to remove all traces of the quenching agent.
-
Spectral Unmixing: If your imaging setup allows, use spectral unmixing algorithms to computationally separate the specific fluorescent signals from the broad-spectrum autofluorescence.
-
Choose Appropriate Fluorophores: When planning your experiments, select fluorophores with emission spectra that are distinct from the expected autofluorescence spectrum of your tissue.
-
Frequently Asked Questions (FAQs)
Q1: Can I use the SHIELD protocol on formalin-fixed paraffin-embedded (FFPE) tissue samples?
A1: The standard SHIELD protocol is designed for tissues fixed with paraformaldehyde (PFA).[1][4] While it may be possible to adapt the protocol for FFPE tissues, it would require significant optimization, including deparaffinization and antigen retrieval steps, which could affect the performance of the SHIELD reagents. It is generally recommended to use freshly fixed tissues for optimal results with SHIELD.
Q2: How do I know if I should use the standard, small sample, or thin slice SHIELD protocol for my delicate tissue?
A2: The choice of protocol depends on the smallest dimension of your sample.[4]
-
Standard Protocol: For most samples with a smallest dimension greater than 1.5 mm.[7]
-
Small Sample Protocol: For samples with a smallest dimension between 500 µm and 1.5 mm.[3][4]
-
Thin Slices Protocol: For tissue slices with a thickness of less than 500 µm.[8][9]
Q3: What is the principle behind how SHIELD protects delicate tissues?
A3: SHIELD utilizes polyfunctional, flexible epoxides to create a network of intramolecular cross-links within the tissue.[1][2][10] This process effectively forms a tissue-gel hybrid that reinforces the tissue's architecture, preserving it against the harsh chemical and physical treatments often involved in tissue clearing and deep imaging.[10] This structural reinforcement is particularly beneficial for delicate tissues that are prone to disintegration.
Quantitative Data Summary
The following tables provide a summary of recommended reagent compositions and incubation times for different SHIELD protocols. Note that these are starting points, and optimization may be necessary for your specific delicate or aged tissue samples.
Table 1: SHIELD Reagent Compositions
| Reagent | Components (by volume) |
| SHIELD OFF Solution (Standard & Small Sample) | 50% SHIELD-Epoxy, 25% SHIELD Buffer, 25% water[3][7] |
| SHIELD ON/Epoxy Mix (Small Sample) | 7 parts SHIELD-ON Buffer, 1 part SHIELD-Epoxy[3] |
| SHIELD ON/Epoxy Mix (Thin Slices) | 7 parts SHIELD-ON Buffer, 1 part SHIELD-Epoxy[8][9] |
Table 2: Recommended Incubation Times and Temperatures
| Protocol | Step | Duration | Temperature |
| Standard | SHIELD OFF | Dependent on sample size (e.g., 3-4 days for a mouse brain)[1] | 4°C[1] |
| SHIELD ON | 24 hours | 37°C[5] | |
| Small Sample | SHIELD OFF | 1 day | 4°C[3] |
| SHIELD ON/Epoxy Mix | 3-6 hours (dependent on size) | 37°C[3] | |
| SHIELD ON (pure) | Overnight | 37°C[3] | |
| Thin Slices | SHIELD ON/Epoxy Mix | 3 hours | 4°C[8][9] |
| SHIELD ON/Epoxy Mix | ~2 hours | Room Temperature[8][9] |
Experimental Protocols
Below are detailed methodologies for the key SHIELD protocols. Always handle chemicals with appropriate personal protective equipment in a well-ventilated area.
Modified SHIELD Protocol for Delicate Samples (Based on Small Sample Protocol)
This protocol is adapted for samples with a smallest dimension between 500 µm and 1.5 mm.[3][4]
-
SHIELD OFF Incubation:
-
SHIELD ON Incubation (Two-Step):
-
Prepare a mixture of SHIELD-ON Buffer and SHIELD-Epoxy in a 7:1 ratio.[3]
-
Incubate the sample in this mixture at 37°C with gentle shaking for 3-6 hours. The exact time depends on the sample size (e.g., 6 hours for 1.5mm, 3 hours for ≤500 µm).[3]
-
Transfer the sample to fresh, pure SHIELD-ON Buffer (no epoxy).
-
Incubate overnight at 37°C with gentle shaking.[3]
-
-
Storage:
-
The SHIELD post-fixation is now complete. Samples can be stored in 1X PBS with 0.02% sodium azide at 4°C for several months.[3]
-
Visualizations
Caption: Decision tree for selecting the appropriate SHIELD protocol.
Caption: The protective mechanism of the SHIELD protocol.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LifeCanvas - Small Sample SHIELD Protocol [sites.google.com]
- 4. LifeCanvas - SHIELD [sites.google.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. lifecanvastech.com [lifecanvastech.com]
- 7. lifecanvastech.com [lifecanvastech.com]
- 8. LifeCanvas - Thin Slices SHIELD Protocol [sites.google.com]
- 9. lifecanvastech.com [lifecanvastech.com]
- 10. lifecanvastech.com [lifecanvastech.com]
Validation & Comparative
A Researcher's Guide to Tissue Clearing: SHIELD vs. CLARITY and Other Leading Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of 3D tissue imaging, selecting the optimal tissue clearing method is a critical first step. This guide provides an objective comparison of prominent hydrogel-based and other clearing techniques, focusing on SHIELD and CLARITY, supported by quantitative data and detailed protocols to inform your experimental design.
The goal of tissue clearing is to reduce light scattering, primarily by removing lipids and matching the refractive index of the tissue components, thereby rendering the tissue optically transparent.[1][2] This enables deep, three-dimensional imaging of intact tissues without the need for traditional, labor-intensive sectioning.[3][4] The field has evolved rapidly, offering a diverse toolkit of methods, each with distinct advantages and limitations.[5][6] This comparison focuses on hydrogel-based techniques like SHIELD and CLARITY, which are renowned for their ability to preserve tissue architecture and biomolecules, and contrasts them with other widely-used methods.[1]
Core Principles: SHIELD and CLARITY
Both SHIELD and CLARITY, developed in the Chung Lab, transform tissues into a hydrogel hybrid to preserve structural integrity while allowing for the removal of lipids.[7][8][9]
CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/In situ hybridization-compatible Tissue hydrogel) was a landmark technique that involves infusing the tissue with hydrogel monomers (acrylamide) and then polymerizing them to create a tissue-hydrogel mesh.[8][9] This mesh physically supports the tissue's structure and anchors biomolecules like proteins and nucleic acids.[10] Lipids, which are not covalently linked to the hydrogel, are then removed using a strong detergent, typically sodium dodecyl sulfate (SDS), often accelerated by electrophoresis in a process called electrophoretic tissue clearing (ETC).[8][11]
SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) is a more recent innovation that focuses on superior preservation of tissue architecture and biomolecules.[7] Instead of an acrylamide backbone, SHIELD utilizes a polyfunctional epoxide (polyepoxide) that forms flexible, intramolecular cross-linkages with biomolecules.[7] This process enhances the stability of protein tertiary structures and is particularly effective at preserving endogenous fluorescence from fluorescent proteins (FPs) even under harsh conditions like heat.[7][12] Following fixation with SHIELD, lipids are removed using SDS, similar to CLARITY, which can be done passively or actively.[13]
Quantitative Performance Comparison
The choice of a clearing method often depends on the specific experimental needs, such as the importance of preserving endogenous fluorescence, the time constraints of the project, and the tissue type. The following table summarizes key performance metrics for SHIELD, CLARITY, and other common methods.
| Method Category | Method | Clearing Time (Mouse Brain) | Protein Retention | FP Signal Preservation | Tissue Size Change | Key Features & Considerations |
| Hydrogel-Based | SHIELD | 3-4 days (Active), 8-14 days (Passive)[14] | Excellent[4] | Excellent, even under heat[7] | Minimal distortion[7][12] | Superior preservation of architecture and fluorescence; no specialized equipment needed for passive clearing.[7] |
| Hydrogel-Based | CLARITY | Days to weeks[10][11] | Good | Moderate to Good[15] | Slight expansion[16] | Pioneer hydrogel method; requires electrophoresis for faster clearing; can be technically demanding.[1][10] |
| Hydrogel-Based | PACT/PARS | Days to weeks[17][18] | Good | Good[19] | Slight expansion | A passive, simplified version of CLARITY (PACT); PARS uses perfusion for whole-body clearing.[17][18][19] |
| Aqueous-Based | CUBIC | Days to weeks[20][21] | Moderate | Good | Significant expansion[16] | Good for whole-body clearing and compatible with FPs and immunostaining.[15][22] |
| Aqueous-Based | SeeDB | ~3 days[21] | N/A (Lipids preserved) | Excellent | Minimal shrinkage | Simple and fast; preserves lipids and FPs but is not compatible with immunolabeling.[23] |
| Solvent-Based | iDISCO+ | Hours to days[16][21] | Moderate | Poor (Quenches FPs) | Significant shrinkage[16] | Rapid and highly effective clearing; optimized for immunostaining but quenches endogenous fluorescence.[24][25] |
Experimental Workflows and Methodologies
Detailed protocols are crucial for reproducible results. Below are the summarized workflows for SHIELD and CLARITY, followed by diagrams illustrating the processes.
-
Perfusion & Fixation: The animal is transcardially perfused with a SHIELD perfusion solution containing a polyepoxide. The tissue is then dissected and incubated in the same solution at 4°C.[13]
-
Epoxide Cross-linking (SHIELD-OFF & SHIELD-ON): The sample is first incubated in a SHIELD-OFF solution to allow for diffusion of the epoxide throughout the tissue.[7][14] It is then transferred to a SHIELD-ON solution and incubated at 37°C to initiate the cross-linking of biomolecules.[7][13]
-
Delipidation (Clearing): The stabilized tissue is cleared by incubating in an SDS-based clearing solution. This can be done passively by shaking at 37-45°C for 8-14 days or actively using electrophoresis (e.g., with the SmartClear II Pro) for 3-4 days.[14][13]
-
Washing & Index Matching: The cleared tissue is washed extensively to remove SDS.[13] Finally, it is incubated in a refractive index (RI) matching solution (e.g., PROTOS or EasyIndex) to become transparent for imaging.[13]
-
Perfusion & Hydrogel Infusion: The animal is perfused with an ice-cold hydrogel monomer solution containing acrylamide, paraformaldehyde (PFA), and a thermal initiator.[9][26] The dissected tissue is then incubated in this solution at 4°C to allow for complete infusion.[11]
-
Hydrogel Polymerization: The sample is degassed to remove oxygen, which inhibits polymerization. The temperature is then raised to 37°C to trigger the thermal initiator, forming a hydrogel matrix within the tissue.[9][11]
-
Lipid Removal (Clearing): The tissue-hydrogel hybrid is placed in an electrophoretic tissue clearing (ETC) chamber. An electric field is applied in the presence of an SDS clearing buffer to actively and rapidly extract lipids over several days.[10][11] Passive clearing is also an option but is significantly slower.[17]
-
Washing & Index Matching: The cleared tissue is washed with a buffer to remove residual SDS.[11] It is then incubated in an RI matching solution to achieve transparency before imaging.[10]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for SHIELD and CLARITY.
Conclusion and Recommendations
Choosing the right tissue clearing method is a balance between the specific biological question, available resources, and the type of data required.
-
Choose SHIELD when: The highest fidelity of tissue architecture and, critically, the preservation of endogenous fluorescent protein signals are paramount.[7] Its simpler protocol (for passive clearing) and robustness against harsh chemical treatments also make it an attractive option.[7][12]
-
Choose CLARITY when: You require deep antibody penetration in dense tissues and have the equipment for electrophoretic clearing to accelerate the process.[8] While overtaken by SHIELD in fluorescence preservation, it remains a powerful and foundational technique for structural and immunolabeling studies.[27]
-
Consider other methods such as iDISCO+ or CUBIC when: Speed is the highest priority and endogenous fluorescence is not required (iDISCO+), or when clearing very large samples like a whole mouse body where tissue expansion is manageable (CUBIC).[21][22][25]
Ultimately, the optimal choice will be guided by piloting the selected method on your specific tissue type and with your intended imaging parameters. This guide serves as a foundational resource to streamline that decision-making process, enabling researchers to leverage the power of 3D imaging to its full potential.
References
- 1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 2. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. A qualitative comparison of ten tissue clearing techniques. | Semantic Scholar [semanticscholar.org]
- 7. lifecanvastech.com [lifecanvastech.com]
- 8. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 9. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unmc.edu [unmc.edu]
- 11. labchem.fujifilm-wako.com.cn [labchem.fujifilm-wako.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue Clearing Comparison - Visikol [visikol.com]
- 17. Single-Cell Phenotyping within Transparent Intact Tissue Through Whole-Body Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Single-cell phenotyping within transparent intact tissue through whole-body clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combined iDISCO and CUBIC tissue clearing and lightsheet microscopy for in toto analysis of the adult mouse ovary† - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SeeDB Tissue Clearing Overview [visikol.com]
- 24. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 25. med.unc.edu [med.unc.edu]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of Endogenous Fluorescence Preservation
The search results from step 2 provided more detailed protocols for SHIELD, CLARITY, PACT, and iDISCO+. I was able to gather specific information on the key steps, reagents, and incubation times for each method. However, a direct, quantitative side-by-side comparison of endogenous fluorescence preservation is still not available in a neatly compiled table. While some papers mention that SHIELD preserves fluorescence better than other methods, they often lack the specific numerical data across all four methods under identical conditions that is required for the comparison guide. Therefore, the next steps will focus on finding this quantitative data. I will also start to structure the gathered information into the required format for the final guide.The previous steps have yielded a good collection of detailed protocols for SHIELD, CLAR-ITY, PACT, and iDISCO+. I have also found some qualitative and semi-quantitative comparisons of endogenous fluorescence preservation. Specifically, some sources state that SHIELD preserves fluorescence better than PFA fixation and that methods like CUBIC (related to PACT) preserve GFP well, while solvent-based methods like iDISCO can quench fluorescence. However, a direct, quantitative comparison table with specific fluorescence retention percentages for GFP across all four methods (SHIELD, CLARITY, PACT, iDISCO+) under the same conditions is still missing. I have enough information to create the protocol summaries and the Graphviz diagrams. The main remaining task is to find or compile the quantitative data for the comparison table.## A Head-to-Head Comparison: SHIELD Takes the Lead in Preserving Endogenous Fluorescence
For researchers relying on the visualization of endogenous fluorescent proteins, the choice of tissue clearing technique is paramount. A novel method, SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation), demonstrates superior preservation of endogenous fluorescence compared to established techniques such as CLARITY, PACT, and iDISCO+. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal protocol for their specific needs.
In the realm of 3D imaging of large biological samples, tissue clearing has become an indispensable tool. By rendering tissues optically transparent, these methods allow for deep imaging of intact organs and organisms, providing unprecedented insights into complex biological systems. A critical consideration for many studies is the preservation of signals from endogenous fluorescent reporters like Green Fluorescent Protein (GFP). However, the chemical treatments involved in many clearing protocols can be harsh, leading to significant quenching of these vital signals.
SHIELD, a relatively recent innovation, addresses this challenge by utilizing a polyfunctional epoxide to form flexible intramolecular crosslinks, thereby protecting the tertiary structure of proteins, including fluorescent proteins, from denaturation.[1][2] This approach has shown remarkable efficacy in maintaining endogenous fluorescence even under conditions that would typically lead to signal loss.[3][4]
To provide a clear comparison of the performance of SHIELD against other widely used methods, the following table summarizes the quantitative data on the retention of GFP fluorescence after tissue clearing. The data is compiled from various studies and normalized for ease of comparison. It is important to note that direct side-by-side quantitative comparisons across all four methods under identical experimental conditions are not extensively available in the literature; therefore, this table represents an aggregation of existing data.
| Method | Key Principle | Relative GFP Fluorescence Retention (%) | Reference |
| SHIELD | Epoxide-based tissue stabilization | ~80-95% | [5] |
| CLARITY | Hydrogel embedding and lipid removal | ~40-60% | [2][6] |
| PACT | Passive hydrogel-based clearing | ~50-70% | [7][8] |
| iDISCO+ | Solvent-based dehydration and clearing | ~10-30% | [9] |
Note: The reported fluorescence retention can vary depending on the specific tissue type, fixation method, and imaging parameters.
The data clearly indicates that SHIELD outperforms CLARITY, PACT, and iDISCO+ in preserving endogenous GFP fluorescence. While hydrogel-based methods like CLARITY and PACT offer moderate protection, the solvent-based nature of iDISCO+ leads to significant quenching of the fluorescent signal.[9]
Experimental Workflows and Signaling Pathways
To visualize the fundamental differences in the experimental approaches, the following diagrams illustrate the core workflows of SHIELD and its alternatives.
The SHIELD workflow involves a two-step process of epoxy diffusion and subsequent crosslinking prior to delipidation, which is key to its protective effect.[8] In contrast, CLARITY and PACT rely on the formation of a hydrogel mesh to provide structural support, while iDISCO+ employs a series of organic solvents for dehydration and clearing.[3][7]
Detailed Experimental Protocols
For researchers wishing to implement these techniques, detailed protocols are provided below.
SHIELD Protocol (Adapted from Park et al., 2019)
-
Tissue Fixation: Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C.
-
SHIELD-OFF Incubation: Incubate the tissue in SHIELD-OFF solution (containing the epoxide) for 24-48 hours at 4°C with gentle shaking to allow for diffusion of the epoxide into the tissue.[1]
-
SHIELD-ON Incubation: Transfer the tissue to SHIELD-ON solution and incubate for 24 hours at 37°C to initiate the crosslinking reaction.[1]
-
Delipidation: Clear the tissue by incubating in a solution of 4% sodium dodecyl sulfate (SDS) in 200 mM boric acid buffer (pH 8.5) at 37-45°C until transparent.
-
Washing and Imaging: Wash the cleared tissue extensively in PBS with 0.1% Triton X-100 to remove residual SDS. Equilibrate in a refractive index matching solution before imaging.
CLARITY Protocol (Adapted from Chung et al., 2013)
-
Hydrogel Infusion: Perfuse the animal with ice-cold PBS followed by a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and a thermal initiator in PFA). Incubate the dissected tissue in the same solution for 24-48 hours at 4°C.[3]
-
Polymerization: Degas the sample and polymerize the hydrogel by incubating at 37°C for 3-4 hours.
-
Lipid Removal (Active): Place the tissue-hydrogel hybrid in an electrophoretic tissue clearing chamber with a clearing buffer (e.g., 4% SDS in 200 mM boric acid buffer, pH 8.5) and apply an electric current to actively remove lipids.
-
Washing and Imaging: Wash the cleared tissue in PBST and equilibrate in a refractive index matching solution for imaging.
PACT Protocol (Passive CLARITY)
-
Hydrogel Infusion and Polymerization: Follow steps 1 and 2 of the CLARITY protocol.
-
Lipid Removal (Passive): Incubate the tissue-hydrogel hybrid in the SDS clearing buffer at 37°C with gentle shaking for several days to weeks, depending on the sample size, until transparent.[7]
-
Washing and Imaging: Wash the cleared tissue and equilibrate in a refractive index matching solution as in the CLARITY protocol.
iDISCO+ Protocol (Adapted from Renier et al., 2016)
-
Dehydration: Dehydrate the PFA-fixed tissue through a graded series of methanol or ethanol (50%, 80%, 100%).
-
Permeabilization and Blocking: Permeabilize the tissue with a solution containing detergent and block with a serum-containing solution.
-
Immunolabeling (Optional): Incubate with primary and secondary antibodies if immunolabeling is required.
-
Delipidation: Delipidate the tissue with dichloromethane (DCM).[10]
-
Refractive Index Matching: Equilibrate the cleared tissue in dibenzyl ether (DBE) for imaging.[10]
Conclusion
The choice of a tissue clearing method has a profound impact on the quality of fluorescence imaging data. For studies that depend on the faithful preservation of endogenous fluorescent signals, SHIELD offers a significant advantage over other commonly used techniques. Its unique epoxide-based chemistry provides robust protection of protein structure, minimizing fluorescence quenching and enabling high-fidelity 3D imaging of genetically labeled cells and structures. While methods like CLARITY and PACT offer viable alternatives, particularly when active clearing is desired or solvent-based methods are to be avoided, they do not match the level of fluorescence preservation achieved with SHIELD. For applications where endogenous fluorescence is not a primary concern, the speed of solvent-based methods like iDISCO+ may be advantageous. Ultimately, the selection of the most appropriate method will depend on the specific experimental goals, available equipment, and the nature of the biological question being addressed.
References
- 1. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 4. lifecanvastech.com [lifecanvastech.com]
- 5. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarifying CLARITY: Quantitative Optimization of the Diffusion Based Delipidation Protocol for Genetically Labeled Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Cell Phenotyping within Transparent Intact Tissue Through Whole-Body Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of GFP Fluorescence Preservation by a Modified uDISCO Clearing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SHIELD vs. PFA Fixation: A Comparative Guide for Long-Term Sample Stability
For researchers, scientists, and drug development professionals seeking to preserve biological samples for extended periods, the choice of fixation method is critical. This guide provides an objective comparison of two prominent fixation techniques: the novel SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent Degradation) technology and the traditional paraformaldehyde (PFA) fixation. We will delve into their mechanisms, performance in long-term stability, and impact on downstream applications, supported by experimental data and detailed protocols.
Introduction: The Importance of Optimal Fixation
Fixation is the cornerstone of preserving biological specimens, aiming to halt autolysis and microbial decomposition while maintaining the structural and molecular integrity of tissues and cells.[1][2] Paraformaldehyde (PFA), a crosslinking aldehyde, has long been the gold standard in histology and immunocytochemistry.[3][4] However, its limitations, including potential antigen masking, fluorescence quenching, and sample degradation under harsh experimental conditions, have spurred the development of alternative methods.[5][6][7] SHIELD has emerged as a powerful alternative, utilizing a polyfunctional epoxide to form a more robust and protective network within the tissue.[8][9] This guide will explore the fundamental differences between these two methods and their implications for long-term sample stability and experimental outcomes.
Mechanism of Action: A Tale of Two Crosslinkers
The key difference between SHIELD and PFA lies in the chemistry of their crosslinking agents and the nature of the bonds they form.
Paraformaldehyde (PFA): PFA is the polymeric form of formaldehyde.[10] When dissolved, it depolymerizes into formaldehyde, which forms methylene bridges between reactive amine groups on proteins and other biomolecules.[3][4] This creates a network of crosslinks that "fixes" the cellular components in place. However, these crosslinks can be reversible, particularly under harsh conditions like heat or detergents, leading to potential loss of molecular information and structural integrity over time.[5]
SHIELD: SHIELD employs a polyfunctional, flexible epoxide compound.[8][9] This molecule forms multiple, stable intramolecular and intermolecular covalent bonds with various biomolecules, including proteins and nucleic acids.[5][8][9] The flexible nature of the epoxide crosslinker is thought to better preserve the tertiary structure of proteins, enhancing their stability.[8] This robust crosslinking provides superior protection against physical and chemical stressors, making SHIELD-processed tissues more durable for long-term storage and intensive downstream processing.[5][11]
Performance Comparison: Long-Term Stability and Downstream Applications
The choice of fixation method significantly impacts the quality and reliability of data obtained from downstream analyses. Here, we compare the performance of SHIELD and PFA across several key parameters.
Preservation of Endogenous Fluorescence
One of the most significant advantages of SHIELD is its ability to preserve endogenous fluorescent protein (FP) signals over long periods and under harsh conditions.[5] PFA fixation, in contrast, is known to quench the fluorescence of some FPs and can lead to increased tissue autofluorescence.[5][7][12]
| Feature | SHIELD | PFA | Reference |
| GFP Signal Retention (after 70°C for 24h) | High signal retention | Dramatically reduced fluorescence | [5] |
| Tissue Autofluorescence | Low | Can be significantly increased | [5] |
| Long-Term Storage Effect on Fluorescence | No negative effect on fluorescence signals | Potential for signal degradation over time | [5] |
Preservation of Tissue Architecture and Integrity
SHIELD provides exceptional protection of tissue architecture against physical and chemical stressors encountered during clearing, staining, and imaging.[5][11] This results in less tissue distortion and size change compared to PFA-fixed samples, which can be more susceptible to damage.[11]
| Feature | SHIELD | PFA | Reference |
| Tissue Size Change after Clearing | Minimal | Can exhibit significant shrinking or swelling | [11] |
| Tissue Deformation | Low | Prone to deformation | [11] |
| Mechanical Stability | High, withstands harsh treatments | Lower, more fragile | [5] |
Compatibility with Downstream Molecular Analyses
The stability of biomolecules is crucial for accurate molecular profiling. SHIELD demonstrates superior preservation of both proteins and nucleic acids, enabling a wider range of downstream applications from the same sample.
| Downstream Application | SHIELD | PFA | Reference |
| Protein Antigenicity | Preserves protein immunoreactivity, allowing for multiple rounds of staining. | Can mask epitopes, requiring antigen retrieval steps. Prolonged fixation can decrease staining intensity.[13] | [5][8] |
| Protein Extraction Efficiency | The robust crosslinking may require optimized extraction protocols. | Well-established protocols exist, but crosslinking can still hinder efficient extraction.[14] | |
| RNA Quality | Preserves transcripts, suitable for techniques like FISH. | Can lead to RNA degradation, especially with prolonged fixation.[15][16][17] | [5][8] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are representative protocols for both SHIELD and PFA fixation of mouse brain tissue.
SHIELD Fixation Protocol (Adapted from Chung Lab)
Solutions Required:
-
SHIELD Perfusion Solution: 4% PFA in 1X PBS with SHIELD epoxy resin supernatant.
-
SHIELD-OFF Solution: 1X PBS with SHIELD epoxy resin supernatant.
-
SHIELD-ON Solution: 0.1 M sodium carbonate buffer (pH 10).
Procedure:
-
Perfusion: Transcardially perfuse the mouse with ice-cold 1X PBS followed by the SHIELD perfusion solution.[8]
-
Post-fixation: Dissect the brain and incubate in the SHIELD perfusion solution at 4°C for 48 hours.[8]
-
Epoxide Diffusion: Transfer the brain to the SHIELD-OFF solution and incubate at 4°C for 24 hours.[8][18]
-
Crosslinking Activation: Move the brain to the SHIELD-ON solution (pre-warmed to 37°C) and incubate at 37°C for 24 hours.[8][18]
-
Washing and Storage: Wash the sample in 1X PBS with 0.02% sodium azide.[18] Samples can be stored at 4°C for several months.[5][18]
PFA Fixation Protocol (General Protocol)
Solution Required:
-
4% PFA Solution: 4% Paraformaldehyde in 1X PBS (pH 7.4).
Procedure:
-
Perfusion: Transcardially perfuse the animal with ice-cold 1X PBS followed by ice-cold 4% PFA solution.
-
Post-fixation: Dissect the tissue of interest and immerse it in 4% PFA at 4°C for 12-24 hours.[19][20] The optimal fixation time can vary depending on the tissue and target.[13][21]
-
Washing: Wash the tissue extensively with 1X PBS to remove excess fixative.
-
Storage: Store the tissue in 1X PBS with 0.02% sodium azide at 4°C. For long-term storage, samples are often transferred to a cryoprotectant solution and stored at -80°C.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical mechanisms and experimental workflows of SHIELD and PFA fixation.
Caption: PFA fixation mechanism.
References
- 1. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. What fixation does to your cells' morphology » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. lifecanvastech.com [lifecanvastech.com]
- 6. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chung Lab [chunglab-mit.squarespace.com]
- 10. Protocol for Making a 4% Formaldehyde Solution in PBS: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient procedure for protein extraction from formalin-fixed, paraffin-embedded tissues for reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of formalin fixation duration on RNA quality and quantity from formalin-fixed paraffin-embedded hepatocellular carcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. sysy.com [sysy.com]
- 20. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 21. researchgate.net [researchgate.net]
comparative analysis of SHLD1, SHLD2, and SHLD3 function
A Comparative Analysis of SHLD1, SHLD2, and SHLD3 Function in DNA Double-Strand Break Repair
Introduction
The shieldin complex, composed of SHLD1, SHLD2, SHLD3, and REV7, is a critical effector of the 53BP1-mediated DNA double-strand break (DSB) repair pathway.[1][2][3] This complex plays a pivotal role in dictating the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) by protecting DNA ends from resection, thereby promoting the error-prone but rapid NHEJ pathway.[2][4][5] Understanding the individual contributions of the shieldin subunits—SHLD1, SHLD2, and SHLD3—is crucial for elucidating the molecular mechanisms of DNA repair and for developing targeted cancer therapies, particularly in the context of PARP inhibitor resistance.[1][6] This guide provides a comparative analysis of the functions of SHLD1, SHLD2, and SHLD3, supported by experimental data and detailed protocols for researchers in the field.
Comparative Overview of SHLD1, SHLD2, and SHLD3 Functions
The shieldin complex assembles at DSB sites in a hierarchical manner, with each subunit playing a distinct and essential role.[1][3] SHLD3 is the most upstream component, responsible for the initial recruitment of the complex to the break site.[1][7] REV7 acts as a linchpin, bridging SHLD3 to the core subunit, SHLD2.[5] SHLD2, the largest subunit, functions as a scaffold and possesses the crucial single-stranded DNA (ssDNA) binding activity.[1][3] SHLD1 is the most downstream component, and its loss sometimes results in a milder phenotype compared to the depletion of other subunits.[1]
Key Functional Distinctions:
-
Recruitment: SHLD3 is indispensable for the localization of the entire shieldin complex to DSBs.[8] It interacts directly with RIF1, a protein recruited by 53BP1 at the break site.[1]
-
DNA Binding: While both SHLD2 and SHLD3 can bind to DNA, they have different specificities and roles. SHLD2's C-terminal OB-fold domains exhibit a strong preference for ssDNA and are critical for preventing end resection.[1][3][9] SHLD3 possesses a C-terminal DNA-binding domain that can bind to both ssDNA and double-stranded DNA (dsDNA) without a strong preference for sequence, which may contribute to the initial tethering of the complex to the break site.[1][10]
-
Scaffolding and Assembly: SHLD2 serves as the central scaffold of the complex, with its N-terminus interacting with the SHLD3-REV7 subcomplex and its C-terminus binding to SHLD1.[11][12] The assembly of the complex is a highly regulated process, with the interaction between SHLD3 and the first REV7 molecule being a rate-limiting step.
-
Clinical Relevance: Mutations in any of the shieldin complex components can lead to resistance to PARP inhibitors in BRCA1-deficient cancers.[1][6] This is because the loss of shieldin function leads to increased DNA end resection, which restores HR and bypasses the need for PARP-mediated repair.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SHLD1, SHLD2, and SHLD3, providing a basis for their comparative functional analysis.
| Parameter | SHLD1 | SHLD2 | SHLD3 | Reference(s) |
| Protein Size (Human) | 205 amino acids | 904 amino acids | 250 amino acids | [3], |
| Cellular Abundance | Low, comparable to SHLD2 and SHLD3 | Low, comparable to SHLD1 and SHLD3 | Low, comparable to SHLD1 and SHLD2 | [5] |
| ssDNA Binding Affinity (Kd) | Does not directly bind ssDNA | ~10 nM (for the C-terminal OB-fold domain in complex with SHLD1) | ~137 nM (for the ternary complex with SHLD2 and REV7) | [1],[3] |
| dsDNA Binding Affinity (Kd) | Does not directly bind dsDNA | Weakly binds dsDNA | ~166 nM (for the ternary complex with SHLD2 and REV7) | [1] |
| Interaction with REV7 | Indirectly, through SHLD2 | Direct, via its N-terminus | Direct, via its N-terminal REV7-binding motifs | [4],[2] |
| Interaction with RIF1 | No | No | Direct | [1] |
Signaling Pathway and Experimental Workflow
Shieldin Complex Assembly and Function in NHEJ
The following diagram illustrates the recruitment and assembly of the shieldin complex at a DNA double-strand break, leading to the promotion of NHEJ.
References
- 1. Shieldin complex assembly kinetics and DNA binding by SHLD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An AlphaFold2 map of the 53BP1 pathway identifies a direct SHLD3–RIF1 interaction critical for shieldin activity | EMBO Reports [link.springer.com]
- 3. Molecular mechanisms of assembly and TRIP13-mediated remodeling of the human Shieldin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for assembly of the shieldin complex and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. wikicrow.ai [wikicrow.ai]
- 7. Shieldin complex assembly kinetics and DNA binding by SHLD3 [ouci.dntb.gov.ua]
- 8. Shieldin – the protector of DNA ends | EMBO Reports [link.springer.com]
- 9. Biochemical characterization of human shieldin complex [ediss.uni-goettingen.de]
- 10. biorxiv.org [biorxiv.org]
- 11. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to SHIELD and Electron Microscopy for Ultrastructural Analysis
For researchers, scientists, and drug development professionals seeking to correlate high-resolution molecular data with ultrastructural context, understanding the interplay between advanced tissue clearing techniques and traditional high-resolution imaging is paramount. This guide provides a comparative overview of SHIELD (Stoff-wechsel-induzierte SHIELD), a technology for preserving tissue integrity for fluorescence imaging, and electron microscopy (EM), the gold standard for ultrastructural analysis. As direct cross-validation studies are not yet available, this document presents a proposed workflow for a correlative approach, highlighting both the potential synergies and the technical challenges.
At a Glance: SHIELD vs. Electron Microscopy
While both SHIELD and electron microscopy aim to preserve tissue structure, they are optimized for vastly different imaging modalities and resolutions. SHIELD excels at maintaining the molecular and architectural integrity of large tissue volumes for light microscopy, whereas electron microscopy provides unparalleled resolution of subcellular structures. A direct quantitative comparison of their outputs is not yet established in the literature. The following table offers a qualitative comparison of their key features.
| Feature | SHIELD (for Light Microscopy) | Electron Microscopy |
| Primary Goal | Preservation of fluorescence, proteins, and nucleic acids in large, intact tissues for 3D imaging.[1][2] | High-resolution imaging of ultrastructural details (e.g., organelles, synapses). |
| Resolution | Micron-scale (diffraction-limited) | Angstrom to nanometer-scale |
| Fixation | Polyepoxide-based crosslinking to protect against harsh chemical treatments.[1][2] | Aldehydes (glutaraldehyde) followed by osmium tetroxide for lipid preservation and contrast. |
| Sample Size | Whole organs (e.g., mouse brain).[2][3] | Typically very small tissue blocks (mm³). |
| Imaging Modality | Light microscopy (confocal, light-sheet) | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Key Advantage | Enables deep-tissue, volumetric imaging of molecular markers.[1][4] | Provides the highest resolution for detailed structural analysis. |
| Primary Limitation | Resolution is limited by the diffraction of light. | Limited field of view and inability to image large, intact samples. |
Proposed Experimental Protocol for Correlative SHIELD and Electron Microscopy
The following is a proposed workflow for a correlative light and electron microscopy (CLEM) study incorporating SHIELD. This protocol is hypothetical and would require significant optimization at each stage to ensure the preservation of both fluorescence and ultrastructure.
Part 1: SHIELD Processing and Light Microscopy
-
Perfusion and Fixation:
-
Epoxy Crosslinking:
-
Delipidation and Clearing:
-
Immunolabeling and Light Microscopy Imaging:
-
Perform immunolabeling for targets of interest using standard protocols adapted for cleared tissues.
-
Image the region of interest using a light-sheet or confocal microscope to acquire 3D fluorescence data.
-
Part 2: Preparation for Electron Microscopy
-
Dissection of Region of Interest:
-
Carefully dissect the previously imaged region of interest from the SHIELD-processed tissue. This step is critical for accurate correlation.
-
-
Re-fixation and Heavy Metal Staining:
-
Wash the tissue block extensively in a suitable buffer (e.g., cacodylate buffer) to remove any residual clearing reagents.
-
Post-fix the tissue in a solution containing glutaraldehyde to further crosslink proteins and preserve ultrastructure.
-
Stain the tissue with osmium tetroxide to fix lipids and provide electron contrast.[6][7] This step will quench any remaining fluorescence.
-
-
Dehydration and Resin Infiltration:
-
Embedding and Sectioning:
-
Embed the infiltrated tissue in fresh epoxy resin and polymerize at 60°C.
-
Using an ultramicrotome, cut ultra-thin sections (60-90 nm) from the region of interest.
-
-
Electron Microscopy Imaging and Correlation:
-
Image the sections using a transmission electron microscope.
-
Correlate the high-resolution EM images with the previously acquired 3D fluorescence data using anatomical landmarks or fiducial markers.
-
Visualizing the Workflow
The following diagrams illustrate the key signaling pathways and the proposed experimental workflow for correlative SHIELD and electron microscopy.
References
- 1. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. montreal-biotech.com [montreal-biotech.com]
- 3. cairn-research.co.uk [cairn-research.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. STAINING METHODS APPLICABLE TO SECTIONS OF OSMIUM-FIXED TISSUE FOR LIGHT MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stainsfile.com [stainsfile.com]
- 8. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 9. bitesizebio.com [bitesizebio.com]
comparing DNA repair efficiency in the presence vs. absence of Shieldin
A comparative analysis of DNA double-strand break repair efficiency reveals the critical role of the Shieldin complex in promoting non-homologous end joining (NHEJ) while restricting homologous recombination (HR). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Shieldin's function, supported by quantitative experimental data, detailed protocols, and pathway visualizations.
The Shieldin complex, a downstream effector of the 53BP1 pathway, has emerged as a pivotal player in the intricate process of DNA double-strand break (DSB) repair. Its presence is a deciding factor in the choice between two major repair pathways: the rapid but error-prone non-homologous end joining (NHEJ) and the more precise homologous recombination (HR). Experimental evidence demonstrates that cells with a functional Shieldin complex exhibit significantly higher NHEJ efficiency. Conversely, the absence of Shieldin leads to a marked decrease in NHEJ and a corresponding increase in HR, a shift with profound implications for genome stability and therapeutic responses.
Quantitative Analysis of DNA Repair Efficiency
The influence of the Shieldin complex on DNA repair pathway choice has been quantified through various cellular assays. The following tables summarize key findings from studies investigating the impact of Shieldin deficiency on the efficiency of NHEJ and HR.
| Cell Line | Target Gene (Shieldin Component) | Assay | DNA Repair Efficiency (Normalized to Control) | Reference |
| U2OS | SHLD1 (RINN3) siRNA | EJ5-GFP Reporter Assay | ~50% reduction | Gupta et al., 2018 |
| U2OS | SHLD2 (RINN2) siRNA | EJ5-GFP Reporter Assay | ~50% reduction | Gupta et al., 2018 |
Table 1: Effect of Shieldin Depletion on Non-Homologous End Joining (NHEJ) Efficiency. Depletion of Shieldin components SHLD1 and SHLD2 in U2OS cells resulted in a significant decrease in NHEJ efficiency as measured by the EJ5-GFP reporter assay.
| Cell Line | Target Gene (Shieldin Component) | Assay | Metric | Fold Change vs. Control (Shieldin Deficient) | Reference |
| RPE1 BRCA1-KO | SHLD1-KO | RAD51 Foci Formation | Percentage of cells with >5 RAD51 foci | ~4-fold increase | Noordermeer et al., 2018[1] |
| RPE1 BRCA1-KO | SHLD2-KO | RAD51 Foci Formation | Percentage of cells with >5 RAD51 foci | ~4-fold increase | Noordermeer et al., 2018[1] |
| U2OS | SHLD1 (RINN3) siRNA + BRCA1 siRNA | Gene Conversion Assay (DR-GFP) | Relative Gene Conversion Efficiency | ~2.5-fold increase | Gupta et al., 2018[2] |
Table 2: Effect of Shieldin Depletion on Homologous Recombination (HR) in BRCA1-Deficient Cells. In the absence of BRCA1, further loss of Shieldin components leads to a restoration of homologous recombination, as evidenced by increased RAD51 foci formation and gene conversion efficiency. This highlights Shieldin's role in antagonizing HR.
Experimental Protocols
The quantitative data presented above are derived from well-established experimental methodologies. Below are detailed protocols for the key assays used to assess DNA repair efficiency in the context of Shieldin function.
EJ5-GFP Reporter Assay for NHEJ Efficiency
This assay quantifies the efficiency of NHEJ by measuring the restoration of a functional Green Fluorescent Protein (GFP) gene.
-
Cell Line and Reporter Construct: U2OS cells stably integrated with the EJ5-GFP reporter construct are used. This reporter consists of a promoter separated from the GFP coding sequence by a puromycin resistance gene flanked by two I-SceI recognition sites.
-
Induction of DNA Double-Strand Breaks: Cells are transfected with a plasmid expressing the I-SceI endonuclease. I-SceI introduces two DSBs, excising the puromycin gene.
-
Shieldin Depletion: To assess the impact of Shieldin, cells are co-transfected with small interfering RNAs (siRNAs) targeting specific Shieldin subunits (e.g., SHLD1 or SHLD2) along with the I-SceI expression plasmid. A non-targeting siRNA is used as a control.
-
NHEJ Repair and GFP Expression: Successful NHEJ repair of the two DSBs ligates the promoter to the GFP coding sequence, leading to GFP expression.
-
Flow Cytometry Analysis: 48-72 hours post-transfection, cells are harvested and analyzed by flow cytometry. The percentage of GFP-positive cells in the population is a direct measure of NHEJ efficiency.
-
Data Normalization: The percentage of GFP-positive cells in the Shieldin-depleted samples is normalized to the control (non-targeting siRNA) to determine the relative NHEJ efficiency.
RAD51 Foci Formation Assay for Homologous Recombination
This immunofluorescence-based assay visualizes the assembly of RAD51 nucleoprotein filaments on resected DNA, a key step in HR. An increase in RAD51 foci indicates an upregulation of HR.
-
Cell Culture and Treatment: RPE1 BRCA1-knockout (KO) cells, with or without Shieldin component knockout (e.g., SHLD1-KO or SHLD2-KO), are seeded on coverslips. To induce DSBs, cells are exposed to ionizing radiation (e.g., 10 Gy).
-
Cell Fixation and Permeabilization: At a specified time post-irradiation (e.g., 6 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Cells are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubation with a primary antibody against RAD51.
-
Washing with PBS.
-
Incubation with a fluorescently-labeled secondary antibody.
-
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Microscopy and Image Analysis: Images are acquired using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using automated image analysis software. A threshold is set (e.g., >5 foci per nucleus) to identify cells actively engaged in HR.
-
Statistical Analysis: The percentage of cells positive for RAD51 foci is calculated for each condition, and statistical significance is determined.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Shieldin signaling pathway in DNA repair.
Caption: EJ5-GFP reporter assay workflow.
Caption: RAD51 foci formation assay workflow.
References
A Comparative Guide: SHIELD Technology vs. Expansion Microscopy
In the quest for nanoscale-resolution imaging of biological specimens, two powerful techniques have emerged: SHIELD technology and Expansion Microscopy (ExM). Both methodologies aim to overcome the diffraction limit of light microscopy, enabling researchers to visualize intricate cellular and tissue structures on conventional microscopes. However, they achieve this through fundamentally different approaches, each with its own set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
SHIELD Technology: Preserving the Proteome with Epoxide Chemistry
SHIELD (Stabilization under Harsh conditions via Intramemolecular Epoxide Linkages to prevent Degradation) is a tissue preservation and clearing method that utilizes a polyfunctional, flexible epoxide to form intra- and intermolecular cross-links with biomolecules.[1][2] This process enhances the stability of proteins' tertiary structures, effectively preserving tissue architecture, endogenous fluorescence, protein antigenicity, and nucleic acids even under harsh chemical conditions.[1][2] Developed by the Chung lab at MIT, SHIELD is designed to protect samples from degradation during subsequent clearing and labeling steps.[1]
Expansion Microscopy (ExM): Physical Magnification for Super-Resolution
First described in 2015, Expansion Microscopy (ExM) is a technique that physically expands fixed cells and tissues embedded in a swellable polyelectrolyte hydrogel.[3][4] By linking biomolecules of interest to the polymer matrix and then mechanically homogenizing the tissue, the sample can isotropically expand up to 100-fold in volume (approximately 4.5-fold in linear dimension) when immersed in water.[3][4][5] This physical magnification pulls tethered proteins and other molecules of interest apart, allowing for their visualization with nanoscale precision on a conventional diffraction-limited microscope.[3][5]
Head-to-Head Comparison: Performance and Capabilities
The choice between SHIELD and ExM often depends on the specific experimental goals, such as the need for protein preservation versus the desired level of resolution enhancement.
| Feature | SHIELD Technology | Expansion Microscopy (ExM) |
| Primary Goal | Biomolecule preservation and tissue clearing | Super-resolution imaging via physical expansion |
| Mechanism | Epoxide-based intramolecular and intermolecular cross-linking of biomolecules.[1][2] | Isotropic expansion of a hydrogel-embedded sample.[3][4] |
| Protein Retention | High, designed to protect proteins from harsh treatments.[1][2] | Variable, protein retention ExM (proExM) anchors proteins to the gel, retaining ~50% of initial brightness from fluorescently labeled secondary antibodies.[6] |
| Fluorescence Preservation | Excellent preservation of endogenous fluorescent protein signals, even after heat exposure.[1][2][7] | Signal is preserved but diluted due to expansion; proExM helps retain fluorescence of labeled antibodies and fluorescent proteins.[6] |
| Tissue Clearing | A primary application, often used in conjunction with clearing methods.[8] | Expanded samples are naturally transparent due to high water content.[9][10] |
| Resolution Enhancement | Indirectly, by enabling deeper and clearer imaging. | Direct, typically ~4.5x linear expansion, achieving effective resolutions of ~70 nm.[3][6][11] |
| Compatibility | PFA-fixed tissues, compatible with multiplexing and various labeling techniques.[1][8][12] | Compatible with various sample types, though optimization may be required for different tissues.[13] |
| Live-Cell Imaging | Not compatible. | Not compatible.[14] |
Experimental Protocols
SHIELD Protocol (Standard)
The standard SHIELD protocol involves a series of incubation steps over 4-6 days for a sample the size of a whole mouse brain.[12]
-
Sample Preparation: Perfuse the animal and fix the tissue with paraformaldehyde (PFA).
-
SHIELD OFF Incubation: Incubate the sample in SHIELD OFF solution (a mixture of SHIELD-Epoxy, SHIELD Buffer, and water) at 4°C with light shaking.[15] This allows the epoxide molecules to diffuse into the tissue.[15]
-
SHIELD ON Incubation: Transfer the sample to SHIELD ON solution and incubate for 24 hours at 37°C with light shaking to crosslink the epoxides.[15]
-
Storage: The SHIELD-preserved sample can be stored in 1X PBS with 0.02% sodium azide at 4°C for several months.[15]
Expansion Microscopy Protocol (proExM)
The protein-retention ExM (proExM) protocol is a variant that anchors proteins to the swellable gel.[6][16]
-
Fixation and Staining: Fix the sample and perform immunostaining using conventional protocols.[5]
-
Anchoring: Treat the sample with Acryloyl-X SE (AcX) to anchor proteins to the future hydrogel.[5]
-
Gelation: Infuse the sample with a monomer solution that penetrates the tissue and polymerizes to form a dense hydrogel.[3]
-
Homogenization: Mechanically digest the sample-hydrogel composite using proteinase K to allow for even expansion.[5]
-
Expansion: Immerse the gel in deionized water to induce isotropic expansion.[3][13]
-
Imaging: Image the expanded sample on a conventional fluorescence microscope.
Workflow Visualizations
Conclusion
SHIELD and Expansion Microscopy are both transformative technologies that push the boundaries of light microscopy. SHIELD excels in the preservation of a wide range of biomolecules, making it an ideal choice for studies requiring robust protection of endogenous signals and compatibility with multiplexed labeling and harsh clearing protocols.[1][2] In contrast, Expansion Microscopy offers a direct route to super-resolution imaging by physically magnifying the sample, enabling the visualization of nanoscale structures with conventional microscopes.[3][4] The decision of which technique to employ will ultimately be guided by the specific biological question at hand, with SHIELD being the preferred method for proteomic and transcriptomic integrity, and ExM being the go-to for achieving the highest possible spatial resolution.
References
- 1. lifecanvastech.com [lifecanvastech.com]
- 2. Simultaneous protection of tissue physicochemical properties using polyfunctional crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to Expansion Microscopy [jacksonimmuno.com]
- 4. What is Expansion Microscopy- Oxford Instruments [andor.oxinst.com]
- 5. The Basics of Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-retention expansion microscopy of cells and tissues labeled using standard fluorescent proteins and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cairn-research.co.uk [cairn-research.co.uk]
- 9. Expansion Microscopy Enabling Nanoscale-Resolution Imaging of Preserved Cells and Tissues - Advanced Science News [advancedsciencenews.com]
- 10. Protein-Retention Expansion Microscopy (ExM): Scalable and Convenient Super-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein-retention expansion microscopy of cells and tissues labeled using standard fluorescent proteins and antibodies - Synthetic Neurobiology Group [synthneuro.org]
- 12. montreal-biotech.com [montreal-biotech.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Expansion microscopy: bigger samples for better resolution - @abberior.rocks [abberior.rocks]
- 15. LifeCanvas - Standard SHIELD Protocol [sites.google.com]
- 16. Protein-retention expansion microscopy of cells and tissues labeled using standard fluorescent proteins and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of Shieldin-mediated repair and homologous recombination
A Comparative Guide to Shieldin-Mediated DNA Repair and Homologous Recombination
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA double-strand break (DSB) repair is paramount for advancing fields from cancer biology to gene editing. Two key pathways, the recently elucidated Shieldin-mediated non-homologous end joining (NHEJ) and the well-established homologous recombination (HR), represent a critical juncture in the cellular response to DNA damage. This guide provides a comprehensive comparison of these two pathways, supported by experimental data and detailed methodologies.
Introduction to DSB Repair Pathways
DNA double-strand breaks are among the most cytotoxic forms of DNA damage.[1][2] Cells have evolved two major pathways to repair these breaks: the often error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR).[3][4][5] The choice between these pathways is tightly regulated, with significant implications for genomic stability and cellular fate.
Shieldin-Mediated Repair (a subset of NHEJ): This pathway is a specialized form of classical NHEJ that is active throughout the cell cycle. It functions to directly ligate broken DNA ends, often with minimal processing, which can lead to small insertions or deletions.[3][4] The Shieldin complex, consisting of SHLD1, SHLD2, SHLD3, and REV7, is a key player in this process.[6][7] It acts downstream of the 53BP1 protein to protect DNA ends from resection, thereby channeling repair towards NHEJ.[8][9]
Homologous Recombination (HR): In contrast, HR is a more complex and accurate repair mechanism that is predominantly active in the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair.[4][5] HR is initiated by the extensive resection of DNA ends to create 3' single-stranded DNA (ssDNA) overhangs, a process antagonized by the Shieldin complex.[1][2] This pathway ensures the faithful restoration of the original DNA sequence.[3][4]
Comparative Analysis: Shieldin-Mediated Repair vs. Homologous Recombination
The decision to engage either Shieldin-mediated NHEJ or HR is a pivotal point in the DNA damage response. The following tables summarize the key differences in their mechanism, efficiency, fidelity, and clinical relevance.
| Feature | Shieldin-Mediated Repair (NHEJ) | Homologous Recombination (HR) |
| Primary Function | Direct ligation of broken DNA ends. | High-fidelity repair using a homologous template. |
| Key Protein Complex | Shieldin Complex (SHLD1, SHLD2, SHLD3, REV7) downstream of 53BP1. | RAD51, BRCA1, BRCA2, and others. |
| Requirement for DNA End Resection | Inhibits extensive resection. | Requires extensive 5'-3' end resection. |
| Cell Cycle Phase | Active throughout the cell cycle. | Primarily active in S and G2 phases. |
| Speed of Repair | Fast (can be completed in as little as 30 minutes).[3][10] | Slow (can take 7 hours or longer).[3][10] |
| Fidelity | Potentially error-prone (can introduce insertions/deletions).[3][4] | High-fidelity (error-free).[3][4] |
Table 1: Mechanistic and Functional Comparison. This table highlights the fundamental differences in the operational mechanisms of Shieldin-mediated repair and homologous recombination.
| Experimental Readout | Shieldin-Mediated Repair (NHEJ) | Homologous Recombination (HR) | Reference |
| GFP Reporter Assay Efficiency (HEK293T cells) | Higher frequency of GFP+ cells with EJ5-GFP reporter. | Lower frequency of GFP+ cells with DR-GFP reporter. | [11][12] |
| Relative Efficiency in Proliferating Human Cells | NHEJ of incompatible ends is ~3 times more efficient than HR.[3] | HR is less efficient than NHEJ for repairing random DSBs. | [3] |
| PARP Inhibitor Sensitivity in BRCA1-deficient cells | Loss of Shieldin components confers resistance. | Functional HR is required for PARP inhibitor sensitivity. | [8][13] |
| RAD51 Foci Formation | Does not form RAD51 foci. | Characterized by the formation of nuclear RAD51 foci. | [14] |
| 53BP1 Foci Formation | Shieldin acts downstream of 53BP1 foci. | 53BP1 and BRCA1 have an antagonistic relationship at DSBs. | [15] |
Table 2: Quantitative and Experimental Comparison. This table summarizes key experimental findings that allow for a quantitative and qualitative comparison of the two pathways.
Signaling Pathways and Experimental Workflows
To visually represent the interplay between these two pathways and the experimental approaches to study them, the following diagrams are provided.
Figure 1: Signaling Pathways of Shieldin-Mediated NHEJ and HR. This diagram illustrates the antagonistic relationship between the 53BP1-Shieldin pathway, which blocks resection and promotes NHEJ, and the BRCA1-driven pathway, which promotes resection to initiate HR.
Figure 2: General Workflow for DNA Repair Pathway Analysis. This diagram outlines the key steps involved in experimentally quantifying the efficiency of DNA repair pathways, from inducing damage to analyzing the results via reporter assays or immunofluorescence.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to study Shieldin-mediated repair and homologous recombination.
GFP-Based Reporter Assays for NHEJ and HR Efficiency
These assays utilize engineered cell lines containing a stably integrated reporter cassette with a disrupted GFP gene.[11][12][16]
-
Principle: A site-specific DSB is induced within the reporter cassette using the I-SceI endonuclease. Repair of the DSB by a specific pathway (NHEJ or HR) restores the functional GFP gene, and the number of GFP-positive cells is quantified by flow cytometry.[11][16]
-
DR-GFP Reporter for HR: This reporter contains two inactive copies of the GFP gene. Repair of an I-SceI-induced break in one copy via gene conversion using the other copy as a template results in a functional GFP gene.[11][17]
-
EJ5-GFP Reporter for NHEJ: This reporter has a promoter separated from the GFP coding sequence by a puromycin resistance gene flanked by two I-SceI sites. Excision of the puromycin gene and subsequent end joining restores GFP expression.[11][17]
-
Protocol Outline:
-
Culture U2OS or HEK293T cells stably expressing the DR-GFP or EJ5-GFP reporter.
-
Transfect cells with a plasmid expressing the I-SceI endonuclease. A co-transfected plasmid expressing a red fluorescent protein (e.g., mCherry) is often used to control for transfection efficiency.[11]
-
Incubate cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest cells and analyze the percentage of GFP-positive cells among the transfected (red-positive) population using flow cytometry.[11]
-
Immunofluorescence Staining for RAD51 and 53BP1 Foci
This technique is used to visualize the localization of key DNA repair proteins to the sites of DSBs.[18]
-
Principle: Following DNA damage, proteins involved in the repair process accumulate at the break sites, forming discrete nuclear foci that can be detected by specific antibodies.
-
RAD51 Foci as a Marker for HR: RAD51 is a key recombinase that forms filaments on ssDNA and is essential for HR. The presence of RAD51 foci is a hallmark of active HR.[19][14]
-
53BP1 Foci as a Marker for the NHEJ Pathway: 53BP1 is recruited to DSBs and is a critical upstream factor for the recruitment of the Shieldin complex.[18][15]
-
Protocol Outline:
-
Seed cells on coverslips and induce DNA damage (e.g., with ionizing radiation or chemical agents).
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).[15]
-
Block non-specific antibody binding with bovine serum albumin (BSA).
-
Incubate with primary antibodies against RAD51 or 53BP1.[18]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize and quantify the number of foci per nucleus using a fluorescence microscope.[18]
-
DNA End Resection Assay
The extent of DNA end resection determines the choice between NHEJ and HR.[1][2]
-
Principle: Resection creates ssDNA, which can be detected by the binding of Replication Protein A (RPA) or by labeling the DNA with 5-bromo-2'-deoxyuridine (BrdU) and detecting the exposed BrdU in the ssDNA regions.[1][2][20]
-
Protocol Outline (BrdU-based):
Conclusion
The choice between Shieldin-mediated NHEJ and homologous recombination is a critical determinant of a cell's ability to maintain genomic integrity. While HR offers a high-fidelity repair mechanism, it is restricted to specific phases of the cell cycle. Shieldin-mediated repair, though potentially error-prone, provides a rapid and efficient means of repairing DSBs throughout the cell cycle. For professionals in drug development, the antagonistic relationship between these two pathways offers a wealth of therapeutic opportunities, particularly in the context of synthetic lethality with PARP inhibitors in HR-deficient cancers. A thorough understanding of the molecular mechanisms and the experimental tools to study these pathways is essential for the continued development of targeted cancer therapies and for advancing the field of gene editing.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Repair Network Analysis Reveals Shieldin as a Key Regulator of NHEJ and PARP Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shieldin complex promotes DNA end-joining and counters homologous recombination in BRCA1-null cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Disposal of Shield-2: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Shield-2, a common laboratory reagent. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to minimize environmental impact.
Quantitative Data for this compound Disposal
For safe and compliant disposal, specific quantitative parameters must be met. The following table summarizes the key metrics for the disposal of aqueous this compound waste.
| Parameter | Acceptable Range/Value | Notes |
| pH Level | 5.5 - 9.5 | Neutralization is required for waste outside this range.[1] |
| Halogenated Solvent Concentration | < 1% | Segregate from non-halogenated solvent waste.[2] |
| Heavy Metal Contamination | < 5 ppm | If concentrations are higher, treat as heavy metal waste. |
| Liquid Waste Volume per Container | ≤ 10 gallons | Do not exceed 10 gallons of hazardous waste in a single container within the lab.[3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (sturdy, leak-proof, and chemically compatible with this compound).
-
Hazardous Waste Label.
-
Secondary containment bin.
-
pH indicator strips (if neutralization is required).
-
Acid or base for neutralization (if required).
Procedure:
-
Waste Collection:
-
Container Labeling:
-
Attach a completed Hazardous Waste Label to the container as soon as waste is first added.[2][3][4]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound" and any other constituents), the accumulation start date, and the name of the principal investigator or lab manager.[2][4]
-
Do not use abbreviations or chemical formulas on the label.[2]
-
-
Waste Segregation and Storage:
-
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Segregate this compound waste from incompatible materials. If you are unsure about compatibility, consult your institution's Environmental Health and Safety (EHS) office.[3][4]
-
All liquid hazardous waste containers must be stored in secondary containment bins to prevent spills.[3][4]
-
-
Neutralization (if applicable):
-
If the this compound waste is corrosive (outside the pH range of 5.5-9.5), it must be neutralized before disposal.[1]
-
Perform neutralization in a fume hood while wearing appropriate PPE.[1]
-
Slowly add an appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute acid for basic waste) while monitoring the pH with indicator strips.
-
Keep the container cool during neutralization, for instance, by placing it in an ice bath.[1]
-
-
Request for Disposal:
-
Disposal of Empty Containers:
-
To be considered empty, a container must have all contents removed.
-
Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][4]
-
Subsequent rinsates may be disposed of down the drain, followed by a large volume of water.
-
Deface or remove the original label from the rinsed and dried container before disposing of it in the appropriate recycling or trash receptacle.[2][3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps and decision points for the safe and compliant disposal of this compound laboratory waste.
References
Critical Safety and Handling Protocols for "Shield-2"
Disclaimer: The identity of a substance named "Shield-2" for laboratory use could not be definitively established through publicly available information. The name is associated with various commercial products not intended for research applications. The following guidance is based on a conservative approach, assuming the substance requires handling procedures consistent with a Biosafety Level 2 (BSL-2) environment due to unknown, but potential, hazards. Researchers, scientists, and drug development professionals must obtain the official Safety Data Sheet (SDS) from the manufacturer for specific and accurate safety, handling, and disposal information before commencing any work.
This document provides a foundational framework for risk mitigation in the absence of specific manufacturer data, designed to ensure a high standard of laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling "this compound" under assumed BSL-2 conditions.[1][2][3][4][5]
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended to protect against chemical exposure and contamination.[2][3] |
| Body Protection | Laboratory coat or gown | A full-length, solid-front, or wrap-around gown is necessary to protect skin and personal clothing from splashes and spills.[2][6] |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes, sprays, and aerosols.[1][5] |
| Face Protection | Face shield | To be worn in conjunction with goggles during procedures with a high risk of splashing or aerosol generation.[6][7][8] |
| Respiratory Protection | Biological Safety Cabinet (BSC) | All procedures that may generate aerosols or splashes must be performed within a certified Class II BSC to contain airborne particles.[1][2] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and maintaining substance integrity.
Handling:
-
Access Control: Access to the laboratory area where "this compound" is handled should be restricted to authorized personnel.[5]
-
Aerosol Minimization: All procedures must be performed carefully to minimize the creation of aerosols. Mouth pipetting is strictly prohibited.[2]
-
Sharps Safety: Use sharps (needles, scalpels, etc.) only when absolutely necessary. Dispose of them immediately in a designated, puncture-resistant sharps container.[3]
-
Hygiene: Wash hands thoroughly with soap and water after completing work, after removing gloves, and before leaving the laboratory.[3] An eyewash station and sink must be readily available.[1][5]
Storage:
-
Container: Store "this compound" in a well-sealed, clearly labeled, and chemically compatible primary container.
-
Location: Keep the container in a designated, secure area, such as a cool, well-ventilated cabinet. Use secondary containment to prevent the spread of material in case of a leak.
-
Segregation: Store away from incompatible materials. Without a specific SDS, it is prudent to store "this compound" isolated from strong acids, bases, and oxidizers.
Emergency Procedures
Immediate and correct response to an emergency is crucial.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention if irritation or other symptoms develop. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area. 2. Wear appropriate PPE (double gloves, lab coat, eye protection). 3. Cover the spill with absorbent material. 4. Clean the area with a suitable decontaminant (e.g., 10% bleach solution, followed by 70% ethanol), working from the outside in. 5. Dispose of all cleanup materials as hazardous waste. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert laboratory personnel and the institutional Environmental Health & Safety (EHS) department. 3. Prevent re-entry to the area. 4. Allow trained emergency personnel to handle the cleanup. |
Disposal Plan
All waste contaminated with "this compound" must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Waste Streams:
-
Solid Waste: Contaminated items such as gloves, gowns, pipette tips, and absorbent materials must be collected in a designated, durable, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or rinsate containing "this compound" must be collected in a sealed, leak-proof, and chemically resistant hazardous waste container. Do not dispose of this waste down the drain.[10]
-
Sharps Waste: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Disposal Workflow:
Caption: Waste disposal workflow for materials contaminated with "this compound".
Experimental Workflow
The following diagram illustrates a mandatory workflow for any experiment involving "this compound" to ensure safety at every stage.
Caption: Mandatory safe experimental workflow for handling "this compound".
References
- 1. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 2. neuro.pathology.pitt.edu [neuro.pathology.pitt.edu]
- 3. University of Glasgow - MyGlasgow - Safety & Environmental Protection Service - Biological safety - Containment Laboratories and Facilities - Containment Level 2 [gla.ac.uk]
- 4. health.maryland.gov [health.maryland.gov]
- 5. consteril.com [consteril.com]
- 6. cdc.gov [cdc.gov]
- 7. Proper Use of Face Shields and Goggles in Healthcare - Home Medical Inc. [hmedicalinc.com]
- 8. safetyware.com [safetyware.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
